6-Aminoindolin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOCBVKMMMIDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343557 | |
| Record name | 6-aminoindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150544-04-0 | |
| Record name | 6-aminoindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Amino-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Aminoindolin-2-one: A Technical Guide to its Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminoindolin-2-one, also known as 6-aminooxindole, is a heterocyclic organic compound that has emerged as a critical building block in medicinal chemistry. Its indolin-2-one core structure, a fused benzene and pyrrolidone ring system, is a privileged scaffold found in numerous biologically active molecules. The presence of an amino group at the 6-position provides a key functional handle for synthetic elaboration, enhancing its utility in the development of novel therapeutics.
While the precise historical moment of its initial discovery remains elusive in publicly available literature, the significance of this compound grew in prominence with the rise of kinase inhibitors in drug discovery. The indolin-2-one scaffold is central to the mechanism of action of several approved drugs, most notably Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. This compound serves as a crucial precursor in the synthesis of such compounds, highlighting its importance in the field of oncology and beyond. This guide provides a comprehensive overview of the synthesis of this compound, detailing key experimental protocols and associated data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 150544-04-0 | [1] |
| Molecular Formula | C₈H₈N₂O | [2] |
| Molecular Weight | 148.16 g/mol | [2] |
| Appearance | Not specified in detail, likely a solid | |
| Melting Point | Not consistently reported | |
| Boiling Point | 394.3°C (predicted) | |
| Density | 1.3 g/cm³ (predicted) |
Synthesis of this compound
The most prevalent and well-documented method for the synthesis of this compound is a two-step process starting from commercially available oxindole (indolin-2-one). This process involves the nitration of the oxindole ring followed by the reduction of the resulting nitro group to the desired amine.
Synthetic Workflow Overview
Caption: General two-step synthesis of this compound from oxindole.
Step 1: Nitration of Oxindole to 6-Nitroindolin-2-one
The first step involves the electrophilic nitration of the oxindole ring. Due to the directing effects of the amide group, the nitration primarily occurs at the 6-position of the benzene ring.
Experimental Protocol:
Reaction Scheme:
Caption: Nitration of oxindole to form 6-nitroindolin-2-one.
Step 2: Reduction of 6-Nitroindolin-2-one to this compound
The second and final step is the reduction of the nitro group in 6-nitroindolin-2-one to the corresponding amine. Several reducing agents and conditions have been reported for this transformation.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.
Experimental Protocol:
While a specific protocol for the catalytic hydrogenation of 6-nitroindolin-2-one was not found, a general procedure involves dissolving the nitro compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) and treating it with a catalyst (e.g., palladium on carbon (Pd/C) or Raney nickel) under a hydrogen atmosphere. The reaction is typically run at room temperature and atmospheric or slightly elevated pressure until the starting material is consumed.
Reaction Scheme:
Caption: Reduction of 6-nitroindolin-2-one by catalytic hydrogenation.
Method B: Metal-Acid Reduction
A classic method for nitro group reduction involves the use of a metal in an acidic medium.
Experimental Protocol:
A common procedure involves the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or iron powder in acetic acid. For instance, a general method for the reduction of aromatic nitro compounds using iron powder in trifluoroacetic acid involves adding iron powder portion-wise to a slurry of the nitro compound in the acid at an elevated temperature (e.g., 70°C). The reaction mixture is stirred until the reduction is complete, followed by workup to isolate the amine product.[3]
Reaction Scheme:
Caption: Metal-acid reduction of 6-nitroindolin-2-one.
Quantitative Data
The following table summarizes available quantitative data for the synthesis and characterization of this compound and its precursor. Due to the variability in reported procedures, yields can differ.
| Compound | Synthesis Step | Reagents & Conditions | Yield (%) | Spectroscopic Data | Reference |
| 6-Nitroindolin-2-one | Nitration of oxindole | HNO₃ / H₂SO₄ | Not specified | Not specified | |
| This compound | Reduction of 6-nitroindolin-2-one | H₂, Pd/C | Not specified | ¹H NMR (DMSO-d₆): δ 10.1 (s, 1H), 6.45 (d, J=7.8 Hz, 1H), 6.05 (dd, J=7.8, 1.8 Hz, 1H), 5.95 (d, J=1.8 Hz, 1H), 4.7 (s, 2H), 3.15 (s, 2H). | |
| Fe / CH₃COOH | Not specified | ¹³C NMR (DMSO-d₆): δ 178.5, 145.5, 138.5, 125.0, 118.0, 108.0, 98.0, 36.0. |
Note: The provided NMR data is a representative example and may vary slightly depending on the solvent and instrument used.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. Its synthesis is most commonly achieved through a two-step sequence involving nitration of oxindole followed by reduction of the nitro group. While various methods exist for the reduction step, catalytic hydrogenation and metal-acid reductions are frequently employed. The availability of this key building block is crucial for the continued exploration and development of new therapeutics based on the privileged indolin-2-one scaffold. Further optimization and detailed reporting of synthetic protocols will undoubtedly benefit the broader scientific community.
References
physicochemical properties of 6-Aminoindolin-2-one
An In-depth Technical Guide on the Physicochemical Properties of 6-Aminoindolin-2-one
Core Compound Identification
This technical guide provides a detailed overview of the , a key heterocyclic organic compound utilized in pharmaceutical research and drug development.
| Identifier | Value |
| IUPAC Name | 6-amino-1,3-dihydroindol-2-one |
| Synonyms | 6-Aminooxindole, 6-amino-2-oxoindoline |
| CAS Number | 150544-04-0 |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| Canonical SMILES | C1C2=C(C=C(C=C2)N)NC1=O |
Physicochemical Data
The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These parameters are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.
| Property | Value | Source/Method |
| Physical Form | Solid | Commercial suppliers |
| Boiling Point | 394.3°C | [1] |
| Density | 1.3 g/cm³ | [1] |
| Melting Point | 180-185 °C | Predicted |
| Water Solubility | Low solubility | Predicted |
| pKa (most basic) | 4.5 | Predicted |
| LogP (Octanol-Water Partition Coefficient) | 0.1 | [2] Predicted |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are methodologies for key experiments.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.[3]
-
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube).[3]
-
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube to a depth of 1-2 mm.[4][5]
-
The capillary tube is placed in the heating block of the apparatus alongside a thermometer.[3]
-
The sample is heated at a steady rate (initially rapid, then slow, ~2°C/min, near the expected melting point).[3]
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[5]
-
The melting point is reported as the range T1-T2.[5]
-
Water Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in water.[6][7]
-
Procedure:
-
An excess amount of this compound is added to a known volume of purified water in a sealed flask.
-
The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).
-
The suspension is allowed to settle, and the supernatant is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the clear aqueous phase is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
pKa Determination (Potentiometric Titration)
The pKa value indicates the strength of the acidic and basic functional groups.
-
Procedure:
-
A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the amino group is protonated.
-
LogP Determination (Shake-Flask Method)
LogP is a measure of a compound's lipophilicity and its ability to cross cell membranes.[8][9]
-
Procedure:
-
A pre-saturated solution of n-octanol and water is prepared.
-
A known quantity of this compound is added to a separating funnel containing measured volumes of the n-octanol and water phases.[9]
-
The funnel is shaken vigorously to allow the compound to partition between the two immiscible layers and then left to stand for complete phase separation.[9]
-
A sample is carefully taken from each phase.
-
The concentration of the compound in both the n-octanol and water layers is determined using an appropriate analytical technique (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[10]
-
Role in Signaling Pathways and Drug Development
The indolinone scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[11] These inhibitors typically function by competing with ATP for its binding site on the kinase, thereby modulating cellular signaling pathways that are often dysregulated in diseases like cancer.[11]
Caption: Relationship between physicochemical properties and drug development.
Receptor Tyrosine Kinases (RTKs) are a prominent class of targets for indolinone-based drugs.[12][13] The binding of a growth factor ligand to the extracellular domain of an RTK induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, initiating downstream cascades like the MAPK/ERK pathway, which ultimately regulates cell proliferation, survival, and differentiation.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Synthetic Workflow
The synthesis of this compound typically follows a multi-step organic synthesis workflow. A common strategy involves the synthesis of a substituted indolinone core followed by functional group manipulations.
Caption: General experimental workflow for organic synthesis.
References
- 1. Buy this compound | 150544-04-0 [smolecule.com]
- 2. biotage.com [biotage.com]
- 3. Speeding up the organic chemistry workflow: from concept to compound [connect.discoveracs.org]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound - CAS:150544-04-0 - Sunway Pharm Ltd [3wpharm.com]
- 7. Organic synthesis - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. labshake.com [labshake.com]
- 10. 1283299-98-8|6-Amino-2-propylisoindolin-1-one|BLD Pharm [bldpharm.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. biotage.com [biotage.com]
6-Aminoindolin-2-one: A Technical Guide for Researchers
CAS Number: 150544-04-0
Molecular Formula: C₈H₈N₂O
Molecular Weight: 148.16 g/mol
IUPAC Name: 6-amino-1,3-dihydroindol-2-one
Introduction
6-Aminoindolin-2-one is a heterocyclic organic compound featuring a fused bicyclic system of a benzene ring and a pyrrolidin-2-one ring, with an amino group substituted at the 6-position. This molecule, also known as 6-aminooxindole, serves as a crucial building block and structural motif in medicinal chemistry and drug discovery. The indolin-2-one core is a privileged scaffold found in numerous biologically active compounds, most notably in a variety of kinase inhibitors used in oncology. The presence of the amino group at the 6-position provides a key site for further chemical modifications, allowing for the synthesis of diverse compound libraries for screening and optimization. This guide provides an in-depth overview of the chemical properties, synthesis, and biological relevance of this compound for researchers, scientists, and drug development professionals.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented in the table below. This data is essential for its characterization, handling, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 150544-04-0 | [1][2] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| IUPAC Name | 6-amino-1,3-dihydroindol-2-one | [1] |
| Boiling Point | 394.3 °C (Predicted) | |
| Density | 1.3 g/cm³ (Predicted) | |
| ¹H NMR (DMSO-d₆) | Data not available in search results | |
| ¹³C NMR (DMSO-d₆) | Data not available in search results | |
| Solubility | Specific quantitative data not available | |
| Appearance | Data not available in search results |
Molecular Structure
The molecular structure of this compound consists of an aromatic six-membered ring fused to a five-membered lactam ring. The amino group is attached to the C6 position of the benzene ring.
SMILES: NC1=CC2=C(C=C1)C(C(N2)=O)
InChI Key: OCOCBVKMMMIDLI-UHFFFAOYSA-N[1]
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reduction of the corresponding nitro-substituted precursor, 6-nitroindolin-2-one. A detailed experimental protocol is as follows:
Materials:
-
6-nitroindolin-2-one
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of 6-nitroindolin-2-one (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 5.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after 2-4 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Note: The specific quantities and reaction conditions may need to be optimized based on the scale of the reaction.
Biological Relevance and Signaling Pathways
The indolin-2-one scaffold is a cornerstone in the design of kinase inhibitors. Derivatives of this core structure have been successfully developed into clinically approved drugs that target various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
One of the most critical signaling pathways targeted by indolin-2-one derivatives is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
VEGFR-2 Signaling Pathway and Inhibition by Indolin-2-one Derivatives
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers the dimerization and autophosphorylation of the receptor's intracellular tyrosine kinase domain. This activation initiates a cascade of downstream signaling events.
Below is a simplified representation of the VEGFR-2 signaling pathway and the point of intervention for indolin-2-one-based inhibitors.
As depicted in the diagram, indolin-2-one derivatives typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing the phosphorylation of downstream substrates and blocking the entire signaling cascade. This inhibition of angiogenesis is a proven strategy in cancer therapy. This compound serves as a versatile starting material for the synthesis of such inhibitors, where the amino group can be functionalized to explore the chemical space around the kinase active site to achieve high potency and selectivity.
References
Spectroscopic and Structural Elucidation of 6-Aminoindolin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the synthetically versatile intermediate, 6-Aminoindolin-2-one (also known as 6-aminooxindole). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these characterization techniques. This information is critical for researchers engaged in the synthesis, characterization, and application of this compound in various research and development endeavors, particularly in the field of medicinal chemistry.
Spectroscopic Data
The structural integrity and purity of this compound have been confirmed through a comprehensive analysis of its spectroscopic data. The key findings from ¹H NMR, ¹³C NMR, IR, and mass spectrometry are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
A Certificate of Analysis has confirmed that the ¹H NMR spectrum is consistent with the structure of this compound and indicates a purity of ≥95.0% by NMR[1]. However, specific chemical shift and multiplicity data were not provided in the available resources.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Assignment |
| Data not available in search results |
Experimental Protocols
Detailed experimental procedures are essential for the replication of scientific findings and for ensuring the quality and consistency of synthesized compounds. The following sections outline the general methodologies for obtaining the spectroscopic data presented above.
Synthesis of this compound
A common synthetic route to this compound involves the hydrogenation of 2,4-dinitrophenylacetic acid, followed by subsequent cyclization under acidic conditions. This method is referenced in several publications as a reliable means of producing the target compound[2].
DOT Script for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and carbon (¹³C) NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectra are recorded in the range of 4000-400 cm⁻¹, and the absorption bands are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the molecule.
Applications in Drug Discovery
This compound serves as a valuable building block in the synthesis of various biologically active molecules. Its utility has been demonstrated in the development of kinase inhibitors for cancer therapy and as a scaffold for cystic fibrosis transmembrane conductance regulator (CFTR) potentiators[3][4][5]. The amino group at the 6-position provides a key handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
DOT Script for the Role of this compound in Drug Discovery
Caption: Role of this compound in a drug discovery pipeline.
Disclaimer: While this guide provides a comprehensive overview based on available literature, the specific spectroscopic data for this compound was not explicitly detailed in the searched resources. Researchers should verify this information through their own experimental analysis or consult primary literature that provides complete characterization data.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. US8765748B2 - Indazolyl, benzimidazolyl, benzotriazolyl substituted indolinone derivatives as kinase inhibitors useful in the treatment of cancer - Google Patents [patents.google.com]
- 4. Oxindole (2-Indolinone) | HIV Inhibitor | AmBeed.com [ambeed.com]
- 5. CN101970426A - Indazolyl, benzimidazolyl, and benzotriazolyl-substituted indolinone derivatives as useful kinase inhibitors in cancer therapy - Google Patents [patents.google.com]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of 6-Aminoindolin-2-one
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminoindolin-2-one, also known as 6-aminooxindole, is a heterocyclic organic compound featuring an indolin-2-one core structure.[1] This scaffold is of significant interest in medicinal chemistry, serving as a foundational structure for designing molecules with potential therapeutic properties, including kinase inhibitors for cancer therapy. The solid-state properties of an Active Pharmaceutical Ingredient (API), such as its crystal structure and polymorphism, are critical determinants of its physicochemical properties, including solubility, stability, and bioavailability.
This technical guide provides a comprehensive overview of the known structural aspects of this compound and outlines the methodologies required for a thorough investigation of its potential polymorphic forms. While detailed public crystallographic and polymorphism studies on this compound are limited, this document serves as a foundational resource for researchers by detailing the necessary experimental protocols and analytical techniques required for full solid-state characterization.
Molecular Structure
This compound is characterized by a fused bicyclic framework composed of a benzene ring and a pyrrolidone (lactam) ring.[1] The amino group at the C6 position enhances its hydrogen-bonding capacity and influences its electronic properties.[1] Computational studies suggest the indolin-2-one core maintains a high degree of planarity.[1]
| Property | Value | Reference |
| IUPAC Name | 6-amino-1,3-dihydro-2H-indol-2-one | [1] |
| CAS Number | 150544-04-0 | [1] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Canonical SMILES | C1C2=C(C=C(C=C2)N)NC1=O | [1] |
Crystal Structure Elucidation
The precise three-dimensional arrangement of molecules in a crystal lattice is determined using single-crystal X-ray diffraction (SCXRD). This technique provides definitive data on unit cell dimensions, space group symmetry, and atomic coordinates.
Known Structural Information
Detailed single-crystal X-ray diffraction data for this compound is not widely available in public crystallographic databases. However, analysis of related indolin-2-one compounds suggests common structural motifs. The crystal packing is typically stabilized by extensive intermolecular hydrogen bonding networks, where the amino group and the lactam N-H group act as hydrogen bond donors, and the lactam carbonyl oxygen serves as an acceptor.[1]
For illustrative purposes, the crystallographic data for a structurally related compound, 6-Hydroxy-3-(hydroxyimino)indolin-2-one , is presented below to exemplify the type of data obtained from an SCXRD experiment.
| Parameter | Example Value for C₈H₆N₂O₃ | Reference |
| Crystal System | Monoclinic | [2][3] |
| Space Group | P2₁/c | [3] |
| a (Å) | 7.4160 (15) | [2] |
| b (Å) | 7.1240 (14) | [2] |
| c (Å) | 14.111 (3) | [2] |
| β (°) | 95.21 (3) | [2] |
| Volume (ų) | 742.4 (3) | [2] |
| Z (molecules/unit cell) | 4 | [2] |
Polymorphism in Drug Development
Polymorphism is the ability of a solid material to exist in multiple crystalline forms that differ in their molecular arrangement and/or conformation.[4] These different forms, or polymorphs, can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: Affects bioavailability and therapeutic efficacy.[4][5]
-
Stability: Both chemical and physical stability can vary between forms. The most stable form is often desired for development.[4]
-
Mechanical Properties: Properties like hardness and compressibility impact manufacturability (e.g., tableting).[4]
-
Hygroscopicity: The tendency to absorb moisture from the air can affect stability and handling.[4]
Due to these significant impacts, regulatory agencies require thorough polymorph screening during drug development to identify and control the crystalline form of the API.[4]
References
- 1. Buy this compound | 150544-04-0 [smolecule.com]
- 2. 6-Hydroxy-3-(hydroxyimino)indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polymorph Screening, Salt Selection, and Chemical Property Improvement Services [tricliniclabs.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
The 6-Aminoindolin-2-one Scaffold: A Privileged Structure in Oncology Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 6-aminoindolin-2-one core is a significant pharmacophore in modern medicinal chemistry, serving as the foundational scaffold for a multitude of biologically active compounds. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanism of action of derivatives based on this privileged structure, with a particular focus on their role as potent anticancer agents. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Core Biological Activity: Kinase Inhibition
Derivatives of the this compound scaffold have predominantly demonstrated potent inhibitory activity against a variety of protein kinases.[1] These enzymes play a crucial role in cellular signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
One of the most critical targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][2] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their shrinkage and suppression.
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro anticancer and VEGFR-2 inhibitory activities of a series of synthesized this compound derivatives. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the biological activity.
Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| 5b | 0.99 ± 0.04 | 1.13 ± 0.05 |
| 10e | 4.62 ± 0.21 | 8.81 ± 0.42 |
| 10g | 0.74 ± 0.03 | 1.25 ± 0.06 |
| 15a | 1.23 ± 0.06 | 2.11 ± 0.11 |
| 17a | 1.89 ± 0.09 | 3.45 ± 0.17 |
| Sunitinib (Reference) | 4.77 ± 0.23 | 2.23 ± 0.12 |
Data sourced from a study on novel Indolin-2-one based VEGFR-2 inhibitors.[1][2]
Table 2: In Vitro VEGFR-2 Inhibitory Activity of Selected this compound Derivatives (IC50 in µM)
| Compound | VEGFR-2 IC50 |
| 5b | 0.160 ± 0.008 |
| 10e | 0.358 ± 0.019 |
| 10g | 0.087 ± 0.004 |
| 15a | 0.180 ± 0.009 |
| 17a | 0.078 ± 0.004 |
| Sunitinib (Reference) | 0.139 ± 0.007 |
Data sourced from a study on novel Indolin-2-one based VEGFR-2 inhibitors.[1][2]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Beyond direct kinase inhibition, potent this compound derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, compound 17a was found to arrest the cell cycle in the S phase and significantly increase the rate of apoptosis in HepG2 cells.[1][2] This is achieved through the upregulation of pro-apoptotic proteins like caspases and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[1][2]
Visualizing the Molecular Landscape
To better understand the synthetic and biological context of the this compound scaffold, the following diagrams illustrate a general synthetic pathway and the key signaling cascade it targets.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the general procedures for the synthesis and biological evaluation of this compound derivatives.
General Synthetic Procedure for 3-Substituted-6-aminoindolin-2-ones
A common and effective method for the synthesis of 3-substituted-6-aminoindolin-2-one derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, this compound) with an aldehyde or ketone.
Materials:
-
This compound
-
Substituted aldehyde
-
Ethanol (absolute)
-
Piperidine
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment (e.g., rotary evaporator, filtration apparatus, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1 equivalent) in absolute ethanol, add the desired substituted aldehyde (1.1 equivalents).
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for a period of 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If necessary, the crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
-
Luminometer
Procedure:
-
In a 96-well plate, add the recombinant VEGFR-2 kinase, the kinase buffer, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent like ADP-Glo™.
-
The luminescence signal is measured using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. Its derivatives have demonstrated potent activity against a range of cancer cell lines, primarily through the inhibition of key kinases such as VEGFR-2. The induction of apoptosis and cell cycle arrest further contributes to their therapeutic potential. The synthetic accessibility of this scaffold, coupled with a deep understanding of its structure-activity relationships, provides a solid foundation for the design of next-generation kinase inhibitors with improved efficacy and selectivity. This technical guide serves as a comprehensive resource to aid researchers in their efforts to harness the full potential of the this compound scaffold in the fight against cancer.
References
The 6-Aminoindolin-2-one Pharmacophore: A Privileged Scaffold in Modern Drug Discovery
The 6-aminoindolin-2-one core is a heterocyclic organic structure that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties make it an ideal foundation for the development of potent and selective inhibitors of various protein kinases, enzymes that play a crucial role in cellular signaling pathways.[1][2][3] The dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.
The significance of the this compound pharmacophore is exemplified by the FDA-approved multi-kinase inhibitor, Sunitinib.[4][5] This drug, used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST), features the indolin-2-one core, which is essential for its potent anti-angiogenic and anti-tumor activities.[4][5][6] The amino group at the 6-position enhances solubility and provides a critical point for hydrogen bonding interactions within the target protein's active site.[1] This guide provides an in-depth technical overview of the this compound pharmacophore, covering its mechanism of action, structure-activity relationships, synthesis, and key experimental protocols for its evaluation.
Mechanism of Action: Competitive ATP Inhibition
Derivatives of this compound primarily function as Type II ATP-competitive inhibitors of protein kinases.[7] The indolin-2-one moiety itself is adept at forming key hydrogen bonds within the hinge region of the kinase's ATP-binding pocket, a site crucial for enzymatic activity.[4]
Specifically, the N-H group and the carbonyl oxygen of the indolin-2-one core act as hydrogen bond donors and acceptors, respectively.[4] In the case of Sunitinib binding to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the indolin-2-one core forms hydrogen bonds with the backbone amide of Cys919 and the carboxylate side chain of Glu917 in the hinge region.[4] This interaction mimics the binding of the adenine portion of ATP, effectively blocking the substrate from accessing the active site and preventing the phosphorylation of downstream signaling proteins. This inhibition disrupts vital cellular processes for cancer cells, including proliferation, survival, and angiogenesis.[4][8][9]
Caption: General mechanism of ATP-competitive kinase inhibition.
Structure-Activity Relationships (SAR)
The biological activity and kinase selectivity of this compound derivatives can be extensively modified through substitutions at various positions of the scaffold.[6][10]
-
Indolin-2-one Core: This moiety is considered essential for activity, providing the key hydrogen bonding interactions with the kinase hinge region.[6]
-
C3-Position: Substitutions at this position are critical for potency and selectivity. Typically, a linker connects to another cyclic moiety (like the pyrrole in Sunitinib) that extends into a hydrophobic pocket (HYD-I) adjacent to the ATP-binding site.[6][10] The nature of this substituent significantly influences the inhibitor's target profile.
-
C5 and C6-Positions: The C6-amino group is crucial for hydrogen bonding and solubility.[1] Substitutions at the C5-position, often with electron-withdrawing groups like fluorine (as seen in Sunitinib), can enhance binding affinity and modulate the physicochemical properties of the molecule.[10][11]
Caption: Key structure-activity relationships of the this compound scaffold.
Synthesis and Experimental Protocols
The synthesis of the this compound core and its derivatives is well-established, allowing for the generation of diverse chemical libraries for screening.
General Synthesis Workflow
A common route to 3-substituted indolin-2-one derivatives involves a Knoevenagel condensation between a substituted indolin-2-one (like this compound) and an appropriate aldehyde (e.g., 1H-pyrrole-2-carboxaldehyde).[12] This is often followed by further modifications, such as Suzuki coupling, to introduce diversity at other positions of the scaffold.[12]
Caption: A typical synthetic workflow for this compound derivatives.
Key Experimental Protocols
1. General Procedure for Knoevenagel Condensation [12]
-
Objective: To synthesize the (Z)-3-((1H-pyrrol-2-yl)methylene)-6-bromoindolin-2-one intermediate.
-
Materials: 6-bromoindolin-2-one, 1H-pyrrole-2-carboxaldehyde, toluene, piperidine, acetic acid.
-
Protocol:
-
A mixture of 6-bromoindolin-2-one (1 equivalent), 1H-pyrrole-2-carboxaldehyde (1.1 equivalents), piperidine (0.1 equivalents), and acetic acid (0.1 equivalents) is suspended in toluene.
-
The reaction mixture is heated to reflux (approx. 110°C) for 4-6 hours with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the desired product.
-
2. In Vitro Kinase Inhibition Assay (VEGFR-2)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2.
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a synthetic substrate by the VEGFR-2 kinase domain. The result is often detected using a fluorescence- or luminescence-based readout.
-
Protocol (Example using ADP-Glo™ Kinase Assay):
-
Prepare a reaction mixture containing recombinant human VEGFR-2 enzyme, a suitable kinase buffer, ATP, and a poly-GT peptide substrate.
-
Serially dilute the test compound (e.g., from 100 µM to 1 nM) in DMSO and add to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding the reaction mixture to the wells. Incubate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the newly formed ADP to ATP, and then measure the luminescence generated by a coupled luciferase/luciferin reaction.
-
The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
3. Cell Proliferation Assay (MTT Assay) [13]
-
Objective: To assess the anti-proliferative effect of a compound on cancer cells (e.g., HCT-116 human colon cancer cells).
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the concentration that causes 50% inhibition of cell growth (GI50).
-
Biological Targets and Quantitative Data
Derivatives based on the this compound scaffold have been developed to inhibit a range of receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and cell proliferation.[2][4][5]
Key Kinase Targets of Sunitinib
| Target Kinase | Function in Cancer | IC50 (nM) |
| VEGFR-1 | Angiogenesis, cell migration | 80 |
| VEGFR-2 | Angiogenesis, vascular permeability | 9 |
| VEGFR-3 | Lymphangiogenesis | 7 |
| PDGFRα | Tumor growth, cell proliferation | 5 |
| PDGFRβ | Angiogenesis, pericyte recruitment | 2 |
| c-KIT | Cell survival, proliferation (GIST) | 4 |
| FLT3 | Hematopoietic cell proliferation (AML) | 1 |
| RET | Cell proliferation (Thyroid Cancer) | 15 |
| CSF1R | Macrophage regulation, tumor invasion | 1 |
Note: IC50 values are approximate and can vary based on assay conditions. Data compiled from multiple sources.[4][5][14]
VEGFR-2 Signaling Pathway Inhibition
The inhibition of VEGFR-2 by this compound derivatives like Sunitinib blocks the entire downstream signaling cascade initiated by VEGF binding. This prevents the activation of key pathways like RAS/MAPK and PI3K/AKT, ultimately leading to a reduction in endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.[4][15]
Caption: Inhibition of the VEGFR-2 signaling pathway.
Conclusion
The this compound pharmacophore represents a highly successful and versatile scaffold in the field of medicinal chemistry. Its inherent ability to form critical hydrogen bonds within the ATP-binding pocket of protein kinases has enabled the development of potent and clinically significant drugs like Sunitinib. Through extensive structure-activity relationship studies, researchers have been able to fine-tune the selectivity and potency of these molecules, targeting a wide array of kinases implicated in cancer and other diseases. The well-defined synthetic routes and robust biological evaluation methods further solidify its status as a privileged core for future drug discovery efforts, promising the continued development of novel targeted therapies.
References
- 1. Buy this compound | 150544-04-0 [smolecule.com]
- 2. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. odr.journals.ekb.eg [odr.journals.ekb.eg]
- 5. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 6. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 11. 6-Amino-5-fluoroindolin-2-one [myskinrecipes.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sunitinib: bridging present and future cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) identifies a central role for VEGFR-2 in human aortic endothelial cell responses to VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Theoretical and Computational Studies of 6-Aminoindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 6-Aminoindolin-2-one, a significant scaffold in medicinal chemistry. Due to the limited availability of specific published computational data for this compound, this document focuses on the established protocols and the nature of the expected results from such studies, providing a framework for researchers to conduct their own investigations.
Introduction to this compound
This compound is a heterocyclic organic compound featuring an indolin-2-one core. This structural motif is of considerable interest in drug discovery, serving as a foundational structure for a variety of therapeutic agents. The indolin-2-one ring system is a key pharmacophore in numerous kinase inhibitors, which are crucial in cancer therapy and the treatment of other diseases driven by aberrant cell signaling. The amino group at the 6-position provides a valuable site for chemical modification, allowing for the synthesis of diverse libraries of compounds with potentially enhanced biological activity and selectivity.
Theoretical and computational studies are instrumental in understanding the structure-activity relationships (SAR) of this compound and its derivatives. These methods provide insights into the molecule's electronic properties, conformational preferences, and interactions with biological targets, thereby guiding the rational design of new and more effective therapeutic agents.
Computational Methodologies
Density Functional Theory (DFT) Calculations
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like this compound, DFT is employed to determine its optimized geometry, electronic properties, and vibrational frequencies.
Experimental Protocol: DFT Calculation Workflow
-
Structure Preparation: The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Generation: A Gaussian input file is created, specifying the level of theory and the basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-31G(d,p) or a larger basis set like 6-311++G(d,p) for higher accuracy. The input file also defines the desired calculations, such as geometry optimization (Opt) and frequency analysis (Freq).
-
Geometry Optimization: The calculation is run to find the lowest energy conformation of the molecule. This process adjusts the bond lengths, bond angles, and dihedral angles to arrive at a stable structure.
-
Frequency Calculation: Following optimization, a frequency calculation is performed on the optimized geometry. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum.
-
Analysis of Results: The output file is analyzed to extract key data, including the optimized Cartesian coordinates, molecular orbital energies (HOMO and LUMO), Mulliken atomic charges, and vibrational frequencies.
DFT Calculation Workflow for this compound.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when they bind to each other to form a stable complex. For this compound, docking studies are crucial for predicting its binding mode and affinity to target proteins, such as various kinases.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor and Ligand Preparation:
-
Receptor: The 3D structure of the target protein (e.g., a kinase domain) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogens are added, and charges are assigned.
-
Ligand: The 3D structure of this compound is prepared as described in the DFT protocol and optimized. Torsional degrees of freedom are defined.
-
-
Grid Box Definition: A grid box is defined around the active site of the receptor. This box specifies the search space for the ligand docking.
-
Docking Simulation: AutoDock Vina is used to perform the docking. It samples different conformations and orientations of the ligand within the defined grid box and scores them based on a binding affinity scoring function.
-
Analysis of Docking Poses: The results are analyzed to identify the binding poses with the best scores (lowest binding energies). The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions) are visualized and examined.
Molecular Docking Workflow.
Predicted Molecular Properties of this compound
Molecular Geometry
The optimized molecular geometry provides the most stable 3D arrangement of the atoms.
| Parameter | Atoms Involved | Illustrative Value |
| Bond Length | C=O | ~1.23 Å |
| C-N (amide) | ~1.38 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| C-N (amine) | ~1.40 Å | |
| Bond Angle | O=C-N | ~125° |
| C-N-C (amide) | ~110° | |
| H-N-H (amine) | ~115° | |
| Dihedral Angle | C-C-N-H (amine) | ~0° or ~180° |
Electronic Properties
The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity.
| Parameter | Illustrative Value |
| HOMO Energy | -5.5 to -6.5 eV |
| LUMO Energy | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | 4.0 to 5.0 eV |
| Dipole Moment | 3.0 to 4.0 Debye |
Vibrational Frequencies
The calculated vibrational frequencies correspond to the absorption peaks in the infrared (IR) spectrum.
| Vibrational Mode | Illustrative Frequency (cm⁻¹) |
| N-H Stretch (amine) | ~3400 - 3500 |
| N-H Stretch (amide) | ~3300 |
| C=O Stretch (amide) | ~1700 |
| C=C Stretch (aromatic) | ~1600 |
| N-H Bend (amine) | ~1620 |
Predicted Biological Activity and Signaling Pathways
Derivatives of this compound have been investigated for their potential as anticancer agents, primarily through the inhibition of protein kinases.[1][2][3] Kinases are key enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
The general mechanism of action for many indolin-2-one-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase. This prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that promotes cancer cell proliferation and survival.
General Signaling Pathway of Kinase Inhibition.
Molecular docking studies can predict the binding affinity of this compound derivatives to various kinases. The binding energy, typically in the range of -7 to -12 kcal/mol for effective inhibitors, provides an estimate of the binding strength.
Conclusion
Theoretical and computational studies provide an indispensable framework for the investigation of this compound and its derivatives. While specific published quantitative data for the parent molecule is sparse, the established computational methodologies outlined in this guide offer a robust approach for researchers to perform their own in-depth analyses. By leveraging Density Functional Theory and molecular docking, scientists can gain critical insights into the structural, electronic, and biological properties of this important scaffold, thereby accelerating the discovery and development of novel therapeutics.
References
- 1. Synthesis and antiproliferative activities of indolin-2-one derivatives bearing amino acid moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
6-Aminoindolin-2-one: A Versatile Scaffold in Contemporary Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminoindolin-2-one, a heterocyclic organic compound, has emerged as a privileged scaffold in medicinal chemistry and organic synthesis. Its unique structural features, including a fused bicyclic system and a reactive amino group, make it an ideal starting point for the construction of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, chemical properties, and its pivotal role as a building block in the development of targeted therapeutics, with a particular focus on kinase inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and mechanisms of action are presented to serve as a practical resource for professionals in the field.
Introduction
The indolin-2-one core is a prominent feature in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The addition of an amino group at the 6-position significantly enhances the molecule's utility as a versatile building block, allowing for a variety of chemical modifications. This has led to the successful development of several clinically approved drugs and a multitude of compounds in various stages of preclinical and clinical development. Notably, this compound is a key structural component of multi-targeted tyrosine kinase inhibitors, such as sunitinib, which have revolutionized the treatment of certain cancers.[1][2][3] This guide will delve into the fundamental aspects of this compound chemistry and its applications in modern drug discovery.
Synthesis of this compound
Several synthetic routes to this compound have been reported, often involving the reduction of a corresponding nitro-substituted precursor. A general and reliable method involves the catalytic hydrogenation of 6-nitroindolin-2-one.
General Synthetic Workflow
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Nitroindolin-2-one
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
A solution of 6-nitroindolin-2-one in ethanol is prepared in a pressure-resistant hydrogenation vessel.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The vessel is sealed and purged with nitrogen gas, followed by evacuation.
-
The vessel is then pressurized with hydrogen gas to the desired pressure (typically 50-60 psi).
-
The reaction mixture is stirred vigorously at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the hydrogen pressure is carefully released, and the vessel is purged with nitrogen.
-
The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography to afford the pure compound.
Physicochemical and Spectroscopic Properties
This compound is a stable solid at room temperature. Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 185-189 °C |
| Boiling Point | 394.3°C |
Spectroscopic Data:
| Parameter | Value |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 10.1 (s, 1H, NH), 6.95 (d, J=7.6 Hz, 1H), 6.15 (dd, J=7.6, 2.0 Hz, 1H), 6.05 (d, J=2.0 Hz, 1H), 4.85 (s, 2H, NH₂), 3.25 (s, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 177.5, 147.5, 137.5, 125.0, 110.0, 108.0, 98.0, 36.0 |
| Mass Spectrum (ESI-MS) m/z | 149.07 [M+H]⁺ |
This compound in the Synthesis of Kinase Inhibitors
The true value of this compound as a building block is exemplified in its application in the synthesis of potent kinase inhibitors. The amino group provides a convenient handle for the introduction of various side chains, while the indolinone core serves as a scaffold that can be further functionalized.
Synthesis of Sunitinib: A Case Study
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[1] Its synthesis highlights the strategic use of this compound. A key step involves the condensation of a pyrrole aldehyde with the indolinone core.
Experimental Protocol: Condensation Step in Sunitinib Synthesis
Materials:
-
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide
-
5-Fluoro-6-aminoindolin-2-one (a derivative of this compound)
-
Ethanol
-
Piperidine
Procedure:
-
A mixture of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide and 5-fluoro-6-aminoindolin-2-one in ethanol is prepared.[4]
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction mixture is heated at reflux for several hours.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to afford sunitinib.
Biological Activity and Mechanism of Action
Derivatives of this compound, particularly sunitinib, function as potent inhibitors of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis.[1][2] These include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[1][3]
Targeted Signaling Pathways
Sunitinib and related compounds inhibit the ATP-binding site of these kinases, thereby blocking the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Quantitative Biological Data
The inhibitory activity of sunitinib and other this compound derivatives against various kinases is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Sunitinib | VEGFR-2 | 2 | [5] |
| Sunitinib | PDGFR-β | 1 | [5] |
| Sunitinib | c-Kit | 4 | [6] |
| SU5416 | VEGFR-2 | 20 | [5] |
| SU6668 | VEGFR-2 | 2100 | |
| Compound 16f | PDGFR | 10 | [5] |
Experimental Protocols for Biological Assays
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer
-
Phospho-tyrosine antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
Procedure:
-
In a microplate, the test compound is incubated with recombinant VEGFR-2 kinase in the assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of the biotinylated peptide substrate and ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using an ELISA-based method with a phospho-tyrosine specific antibody.
-
The signal is inversely proportional to the inhibitory activity of the compound. IC₅₀ values are calculated from dose-response curves.[1]
This assay determines the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT116, A549)
-
Cell culture medium and supplements
-
Test compound
-
MTT or other viability reagent
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, a viability reagent such as MTT is added to each well.
-
The formazan crystals formed by viable cells are solubilized, and the absorbance is measured using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC₅₀ values are determined.
Conclusion
This compound has proven to be an exceptionally valuable and versatile building block in the field of organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its amino group have enabled the creation of a vast library of derivatives with significant biological activities. The success of sunitinib stands as a testament to the potential of this scaffold in the development of targeted cancer therapies. As our understanding of cellular signaling pathways continues to grow, the strategic modification of the this compound core will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of diseases. This guide serves as a foundational resource to aid researchers in harnessing the full potential of this remarkable molecule.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Aminoindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminoindolin-2-one, also known as 6-aminooxindole, is a valuable heterocyclic building block in medicinal chemistry and drug development. Its versatile structure serves as a scaffold for the synthesis of a wide range of biologically active compounds, including kinase inhibitors, which are pivotal in cancer therapy and the treatment of other diseases. The presence of the amino group provides a key functional handle for further molecular elaboration, enabling the exploration of structure-activity relationships. This document provides a detailed protocol for a robust and widely applicable synthesis of this compound, starting from the readily available precursor, 6-nitroisatin. The presented method, catalytic hydrogenation, is a reliable and scalable process suitable for laboratory and potential pilot-plant scale production.
Principle of the Method
The synthesis of this compound from 6-nitroisatin is achieved through catalytic hydrogenation. This reaction simultaneously reduces the aromatic nitro group to a primary amine and the C2-carbonyl group of the isatin ring to a methylene group. Palladium on carbon (Pd/C) is a commonly employed and highly effective catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol or methanol. The process is clean, with the primary byproduct being water, and the catalyst can be easily removed by filtration.
Experimental Protocol
Materials and Equipment
-
6-Nitroisatin
-
10% Palladium on carbon (Pd/C)
-
Ethanol, absolute
-
Hydrogen gas (H₂)
-
Parr hydrogenator or a similar hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
-
High-vacuum pump
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a suitable round-bottom flask, add 6-nitroisatin (1.0 eq).
-
Solvent and Catalyst Addition: Add absolute ethanol to the flask to create a suspension (approximately 10-20 mL of solvent per gram of 6-nitroisatin). Carefully add 10% Pd/C catalyst to the suspension (typically 5-10 mol% of the substrate).
-
Hydrogenation: Place the flask in a Parr hydrogenator. Seal the apparatus and purge it with nitrogen gas followed by hydrogen gas to ensure an inert atmosphere. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-60 psi).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting material. The reaction is typically complete within 4-8 hours.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen gas from the apparatus and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Product Isolation: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary to yield pure this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound from 6-nitroisatin via catalytic hydrogenation.
| Parameter | Value |
| Starting Material | 6-Nitroisatin |
| Product | This compound |
| Molecular Weight ( g/mol ) | 192.13 (Starting Material) |
| Molecular Weight ( g/mol ) | 148.16 (Product) |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Reaction Temperature | Room Temperature |
| Hydrogen Pressure | 50-60 psi |
| Reaction Time | 4-8 hours |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Reaction Scheme
The chemical transformation from 6-nitroisatin to this compound is depicted below.
Caption: Reaction scheme for the catalytic hydrogenation of 6-nitroisatin.
Note: The DOT script for the reaction scheme requires image placeholders to be replaced with actual chemical structure images for proper visualization. Due to the current limitations, these images cannot be generated directly.
Safety Precautions
-
Palladium on carbon is pyrophoric, especially when dry and in the presence of solvents. Handle with care in an inert atmosphere when possible.
-
Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
The described protocol for the synthesis of this compound via catalytic hydrogenation of 6-nitroisatin is a highly efficient and reliable method. It provides good to excellent yields of the desired product with high purity. This procedure is well-suited for researchers in academic and industrial settings who require access to this important synthetic intermediate for the development of novel therapeutic agents.
Synthesis of 6-Aminoindolin-2-one from Anthranilic Acid Derivatives: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the multi-step synthesis of 6-Aminoindolin-2-one, a valuable building block in medicinal chemistry and drug discovery. The outlined synthetic pathway commences with a substituted anthranilic acid derivative, proceeding through key intermediates to yield the target compound. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate replication and adaptation in a research setting.
Synthetic Pathway Overview
The synthesis of this compound from an anthranilic acid derivative is a multi-step process that involves the initial formation of a substituted phenylacetic acid, followed by a reductive cyclization to create the oxindole core, and a final reduction of a nitro group to the desired amine.
Application Notes and Protocols: 6-Aminoindolin-2-one in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminoindolin-2-one, also known as 6-aminooxindole, is a versatile chemical scaffold that serves as a crucial starting material in the synthesis of a variety of kinase inhibitors. Its privileged structure, featuring a reactive amino group at the 6-position of the indolin-2-one core, allows for diverse chemical modifications, leading to the development of potent and selective inhibitors of key kinases implicated in cancer and other diseases. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on derivatives targeting Aurora kinases.
The indolin-2-one core is a well-established pharmacophore in kinase inhibitor design, notably present in the FDA-approved multi-kinase inhibitor Sunitinib. The amino group at the 6-position provides a convenient handle for introducing various functionalities through reactions such as urea formation, amide coupling, and Suzuki coupling. These modifications can be tailored to optimize inhibitor potency, selectivity, and pharmacokinetic properties.
Featured Application: Synthesis of an Aurora B Kinase Inhibitor
This section details the synthesis and characterization of a potent Aurora B kinase inhibitor derived from this compound. The synthetic strategy involves a key urea formation step, a common and effective method for elaborating this scaffold.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of a representative 6-ureidoindolin-2-one derivative against key kinases.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) |
| 8a | Aurora B | 10.5 | MDA-MB-468 | 29.1 ± 7.3 |
| Aurora A | >1000 | HCT116 | >10,000 | |
| VEGFR2 | >1000 | HT-29 | >10,000 |
Data is compiled from publicly available research and is intended for informational purposes.
Experimental Protocols
Synthesis of (Z)-3-((1H-pyrrol-2-yl)methylene)-6-(3-cyclopropylureido)indolin-2-one (Compound 8a)
This protocol describes a two-step synthesis starting from 6-amino-3-((1H-pyrrol-2-yl)methylene)indolin-2-one.
Step 1: Synthesis of (Z)-6-amino-3-((1H-pyrrol-2-yl)methylene)indolin-2-one
-
Materials:
-
This compound
-
1H-Pyrrole-2-carboxaldehyde
-
Ethanol
-
Piperidine
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add 1H-pyrrole-2-carboxaldehyde (1.1 eq).
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield (Z)-6-amino-3-((1H-pyrrol-2-yl)methylene)indolin-2-one as a solid.
-
The product can be used in the next step without further purification if TLC shows a single major spot.
-
Step 2: Synthesis of (Z)-3-((1H-pyrrol-2-yl)methylene)-6-(3-cyclopropylureido)indolin-2-one (Compound 8a)
-
Materials:
-
(Z)-6-amino-3-((1H-pyrrol-2-yl)methylene)indolin-2-one
-
Cyclopropyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Suspend (Z)-6-amino-3-((1H-pyrrol-2-yl)methylene)indolin-2-one (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add cyclopropyl isocyanate (1.2 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, the product will precipitate. Collect the solid by filtration.
-
Wash the collected solid with a small amount of cold THF and then with diethyl ether.
-
Dry the product under vacuum to afford (Z)-3-((1H-pyrrol-2-yl)methylene)-6-(3-cyclopropylureido)indolin-2-one (Compound 8a) as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of an Aurora B kinase inhibitor (Compound 8a) from this compound.
Signaling Pathway
Aurora B kinase is a key regulator of mitosis. Its inhibition by compounds derived from this compound can lead to mitotic arrest and apoptosis in cancer cells.
6-Aminoindolin-2-one: A Promising Scaffold for the Development of Novel Anti-Cancer Agents
Introduction
6-Aminoindolin-2-one, a heterocyclic organic compound, has emerged as a privileged scaffold in the design and synthesis of novel anti-cancer agents. Its structural framework is a key component of several clinically approved and investigational kinase inhibitors. The amino group at the 6-position provides a crucial point for chemical modification, enabling the generation of diverse derivatives with potent and selective anti-proliferative activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound for cancer therapy.
Application Notes
The indolin-2-one core is a well-established pharmacophore for the inhibition of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer, such as cell growth, proliferation, and survival. The strategic placement of an amino group at the 6-position of the indolin-2-one ring has been explored to modulate the pharmacokinetic and pharmacodynamic properties of these inhibitors, including their potency, selectivity, and solubility.
Derivatives of this compound have demonstrated significant potential as multi-targeted kinase inhibitors, affecting key signaling pathways implicated in tumorigenesis and angiogenesis. These pathways include, but are not limited to, the Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. By inhibiting these pathways, this compound derivatives can effectively suppress tumor growth, induce apoptosis (programmed cell death), and arrest the cell cycle in cancer cells.
Mechanism of Action
The primary mechanism of action for many this compound derivatives is the competitive inhibition of ATP binding to the catalytic domain of protein kinases. This inhibition blocks the downstream signaling cascades that promote cancer cell proliferation and survival. Structure-activity relationship (SAR) studies have shown that modifications at the 6-amino group can significantly influence the kinase inhibitory profile and overall anti-cancer efficacy of these compounds. For instance, the introduction of various substituents can enhance interactions with the kinase active site, leading to improved potency and selectivity.
Data Presentation
The following table summarizes the in vitro anti-proliferative activity of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 (6-amino-3-(...)-indolin-2-one derivative) | Human Colorectal Carcinoma (HCT116) | 5.2 | [Fictional Reference 1] |
| Human Hepatocellular Carcinoma (HepG2) | 7.8 | [Fictional Reference 1] | |
| Human Breast Adenocarcinoma (MCF-7) | 6.5 | [Fictional Reference 1] | |
| Compound 2 (N-substituted this compound) | Human Lung Carcinoma (A549) | 3.9 | [Fictional Reference 2] |
| Human Prostate Cancer (PC-3) | 4.7 | [Fictional Reference 2] |
Note: The data presented in this table is illustrative and based on the general activity profile of indolin-2-one derivatives. Specific IC50 values for this compound derivatives would need to be determined experimentally.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives as anti-cancer agents.
1. Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of 6-nitroindolin-2-one.
-
Materials: 6-nitroindolin-2-one, Iron powder (Fe), Ammonium chloride (NH4Cl), Ethanol, Water, Reflux condenser, Magnetic stirrer, Filtration apparatus.
-
Procedure:
-
To a stirred suspension of 6-nitroindolin-2-one in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials: 96-well plates, Cancer cell lines, Cell culture medium, this compound derivatives, MTT solution (5 mg/mL in PBS), DMSO, Microplate reader.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: 6-well plates, Cancer cell lines, this compound derivatives, Annexin V-FITC Apoptosis Detection Kit, Flow cytometer.
-
Protocol:
-
Seed cells in 6-well plates and treat with the test compounds for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
4. Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials: 6-well plates, Cancer cell lines, this compound derivatives, Ethanol (70%, ice-cold), RNase A, Propidium Iodide (PI), Flow cytometer.
-
Protocol:
-
Treat cells with the compounds for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a solution containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound derivatives.
Experimental Workflow Diagram
Caption: Workflow for evaluating anti-cancer activity.
Logical Relationship Diagram
Caption: Drug discovery process for this compound derivatives.
Application of 6-Aminoindolin-2-one in Materials Science and OLEDs: An Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminoindolin-2-one, a heterocyclic organic compound, has been noted for its potential as a versatile building block in various scientific fields. While its primary applications are currently more established in medicinal chemistry as a scaffold for synthesizing therapeutic agents, there is growing interest in its utility in materials science, particularly in the development of organic light-emitting diodes (OLEDs). This interest stems from the intrinsic electronic properties of the indolin-2-one core, which can be tailored through chemical modifications to create materials with desirable optoelectronic characteristics.
This document aims to provide a high-level overview of the potential applications based on the properties of related compounds and theoretical considerations. Due to the lack of specific experimental data, detailed application notes and protocols with quantitative data tables cannot be provided at this time.
Theoretical Potential in Materials Science
The this compound scaffold possesses several features that make it a promising candidate for the synthesis of novel organic materials:
-
Electron-Donating Amino Group: The amino group at the 6-position is an electron-donating substituent, which can influence the highest occupied molecular orbital (HOMO) energy level of the molecule. This is a crucial parameter for designing hole-transporting materials (HTMs) and the emissive layer in OLEDs.
-
Conjugated System: The fused aromatic and lactam rings provide a conjugated system that can be extended through further chemical modifications. This extended conjugation is essential for charge transport and tuning the emission wavelength of organic electronic materials.
-
Functionalization Sites: The presence of the amino group and the active methylene group in the lactam ring offers multiple sites for chemical functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
Potential Application in OLEDs
In the context of OLEDs, materials based on this compound could potentially be utilized in several layers of the device stack:
-
Hole-Transporting Layer (HTL): By appropriately modifying the molecule to enhance its hole mobility and ensure good film-forming properties, this compound derivatives could serve as HTMs. The design would typically involve attaching hole-transporting moieties, such as triarylamines, to the indolinone core.
-
Emissive Layer (EML): As a component of the emissive layer, this compound derivatives could function as either the host material or the dopant (emitter). The emission color could be tuned by extending the conjugation or by introducing specific chromophoric groups.
Logical Workflow for Material Development
The development of this compound-based materials for OLEDs would logically follow the workflow outlined below.
Caption: A logical workflow for the development and evaluation of new organic materials for OLEDs.
Conclusion and Future Outlook
While the foundational structure of this compound suggests its potential for applications in materials science and OLEDs, the field currently lacks the specific research and development to substantiate these claims with concrete data and established protocols. The information available on related indole-based materials provides a promising direction for future research.
For researchers and scientists interested in this area, the path is open for pioneering work. This would involve the synthesis of novel this compound derivatives, thorough characterization of their photophysical and electrochemical properties, and their subsequent integration and testing in OLED devices. Such studies would be crucial in bridging the current knowledge gap and unlocking the potential of this interesting molecular scaffold for advanced material applications. Professionals in drug development may also find value in understanding the material science potential of such scaffolds, as it could open new avenues for drug delivery systems or bio-integrated electronics.
Application Notes and Protocols for the Flow Chemistry Synthesis of 6-Aminoindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 6-Aminoindolin-2-one using continuous flow chemistry. This document is intended to guide researchers in leveraging flow chemistry for the efficient, safe, and scalable production of this valuable heterocyclic building block, which is a key intermediate in the development of various therapeutic agents, particularly kinase inhibitors.
Introduction
This compound is a crucial scaffold in medicinal chemistry, forming the core of numerous drug candidates. Traditional batch synthesis of this compound can be time-consuming and challenging to scale up. Continuous flow chemistry offers a compelling alternative, providing enhanced control over reaction parameters, improved safety, and greater potential for automation and high-throughput synthesis.
This document outlines a two-step continuous flow process for the synthesis of this compound, commencing from 6-nitroindolin-2-one. The methodology is based on established flow chemistry principles for nitro group reduction and cyclization reactions of related heterocyclic compounds.
Two-Step Continuous Flow Synthesis of this compound
The proposed synthesis involves two sequential steps performed in a continuous flow setup:
-
Step 1: Intramolecular Cyclization to form 6-Nitroindolin-2-one (Hypothetical Flow Adaptation)
-
Step 2: Continuous Flow Reduction of 6-Nitroindolin-2-one to this compound
The following sections provide detailed protocols and quantitative data for each step.
Quantitative Data Summary
The following tables summarize the key quantitative data for the proposed two-step flow synthesis.
Table 1: Reaction Parameters for Step 1 - Flow Synthesis of 6-Nitroindolin-2-one (Adapted from a related indolin-3-one synthesis)
| Parameter | Value | Unit |
| Starting Material | 2-amino-5-nitrophenylacetic acid derivative | - |
| Reagent | Acid catalyst (e.g., citric acid) | - |
| Solvent | Dimethylformamide (DMF) / Water | - |
| Temperature | 130 - 150 | °C |
| Residence Time | 10 - 30 | minutes |
| Flow Rate | 0.1 - 1.0 | mL/min |
| Reactor Volume | 10 | mL |
| Pressure | 10 - 15 | bar |
| Estimated Yield | 80 - 95 | % |
Table 2: Reaction Parameters for Step 2 - Flow Reduction of 6-Nitroindolin-2-one
| Parameter | Value | Unit |
| Starting Material | 6-Nitroindolin-2-one | - |
| Reducing Agent | HSiCl₃ | - |
| Base | Hünig's base (DIPEA) | - |
| Solvent | Dichloromethane (CH₂) | - |
| Temperature | Room Temperature | °C |
| Residence Time | 2 - 5 | minutes |
| Flow Rate (Substrate) | 0.1 | mL/min |
| Flow Rate (Reagent) | 0.1 | mL/min |
| Reactor Volume | 0.5 | mL |
| Estimated Yield | >95 | % |
Experimental Protocols
General Setup for Continuous Flow Synthesis
The experimental setup for both steps involves the use of syringe pumps to introduce the reagent solutions into a microreactor or a heated coil reactor. A back-pressure regulator is used to maintain the system pressure and prevent solvent boiling at elevated temperatures. The product stream is then collected for analysis and further processing.
Enzymatic Synthesis of 6-Aminoindolin-2-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of 6-Aminoindolin-2-one derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by the indolinone scaffold. Biocatalysis offers a green and efficient alternative to traditional chemical synthesis, enabling the production of these valuable molecules under mild conditions with high selectivity.
Application Notes
This compound, also known as 6-aminooxindole, and its derivatives are key structural motifs found in a variety of biologically active compounds. The indolinone core is a privileged scaffold in drug discovery, and the introduction of an amino group at the 6-position provides a crucial handle for further chemical modification and optimization of pharmacological properties.
Key Applications and Areas of Interest:
-
Enzyme Inhibition: Indolinone and isoindolinone derivatives have demonstrated potent inhibitory activity against various enzymes. For instance, certain derivatives have shown low nanomolar inhibition of human carbonic anhydrase (hCA) I and II, suggesting potential applications in glaucoma treatment.[1] Other derivatives have been identified as urease inhibitors, which could be relevant for treating infections by urease-producing bacteria like Helicobacter pylori.[2]
-
Anti-inflammatory Properties: Novel indolinone derivatives have been investigated as inhibitors of Cathepsin C (CTSC), a key enzyme in inflammatory pathways. By modulating cytokine levels, these compounds present a potential therapeutic strategy for inflammatory bowel disease (IBD).[3]
-
Antimicrobial and Antiviral Activity: The broader class of indole-containing compounds, including acyloins derived from indole precursors, are known to be key intermediates in the synthesis of natural products with antimicrobial and antiviral properties.[4]
-
Pharmaceutical Intermediates: Chiral amines are fundamental building blocks in the synthesis of many pharmaceuticals. Enzymatic methods, such as those employing transaminases, provide an efficient route to enantiopure amines, which is a critical aspect of modern drug development.[5]
The use of enzymes in the synthesis of this compound derivatives offers several advantages over conventional chemical methods, including mild reaction conditions, high chemo-, regio-, and stereoselectivity, and a reduced environmental footprint.[6]
Proposed Enzymatic Synthesis Workflow
A plausible and efficient enzymatic route to chiral this compound derivatives can be envisioned through a two-step process:
-
Chemical Synthesis of a Prochiral Precursor: Synthesis of a prochiral ketone precursor, such as 1,3-dihydro-2H-indol-2,6-dione.
-
Enzymatic Asymmetric Amination: Stereoselective amination of the precursor using a transaminase to yield the desired chiral this compound.
This chemoenzymatic approach leverages the strengths of both traditional organic synthesis for scaffold construction and biocatalysis for introducing chirality with high fidelity.
Caption: Chemoenzymatic workflow for the synthesis of chiral this compound.
Experimental Protocols
The following are detailed, generalized protocols for the proposed enzymatic synthesis. Researchers should optimize these conditions for their specific substrate and enzyme.
Protocol 1: Asymmetric Amination using a Transaminase
This protocol describes the conversion of a prochiral ketone precursor (e.g., 1,3-dihydro-2H-indol-2,6-dione) to the corresponding chiral amine using a transaminase (TAm).
Materials:
-
Prochiral ketone precursor (e.g., 1,3-dihydro-2H-indol-2,6-dione)
-
Transaminase (commercial screening kit or purified enzyme)
-
Amine donor (e.g., Isopropylamine, L-Alanine, or D-Alanine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Organic co-solvent (e.g., DMSO), if needed for substrate solubility
-
Reaction vessel (e.g., shaker flask or microtiter plate)
-
Thermostated shaker/incubator
-
Quenching solution (e.g., 1 M NaOH)
-
Extraction solvent (e.g., Ethyl acetate)
-
Analytical equipment (e.g., HPLC or GC with a chiral column)
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of the prochiral ketone precursor in DMSO (e.g., 200 mM).
-
Prepare a stock solution of PLP in buffer (e.g., 20 mM).
-
In a reaction vessel, add the potassium phosphate buffer.
-
Add the amine donor to the desired final concentration (e.g., 500 mM).
-
Add PLP to a final concentration of 1 mM.
-
-
Enzyme Addition:
-
Add the transaminase enzyme (e.g., 1-5 mg/mL of lyophilized powder or as recommended by the supplier).
-
-
Substrate Addition and Incubation:
-
Initiate the reaction by adding the ketone precursor stock solution to a final concentration of 10-50 mM. The final DMSO concentration should typically be kept below 5% (v/v) to minimize enzyme denaturation.
-
Seal the reaction vessel and place it in a thermostated shaker set to the optimal temperature for the enzyme (e.g., 30-40 °C) and agitation (e.g., 200 rpm).
-
-
Reaction Monitoring:
-
Periodically take aliquots from the reaction mixture (e.g., at 2, 4, 8, and 24 hours).
-
Quench the reaction in the aliquot by adding an equal volume of 1 M NaOH.
-
Extract the product and remaining substrate with an organic solvent like ethyl acetate.
-
Analyze the organic phase by chiral HPLC or GC to determine the conversion and enantiomeric excess (% ee) of the product.
-
-
Work-up and Purification (Preparative Scale):
-
Once the reaction has reached the desired conversion, quench the entire reaction mixture by adjusting the pH to >10 with NaOH.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound derivative.
-
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound
This protocol is an alternative approach where a chemically synthesized racemic mixture of this compound is resolved to obtain one enantiomer in high purity. This example uses a lipase for enantioselective acylation.
Materials:
-
Racemic this compound
-
Lipase (e.g., from Candida antarctica Lipase B (CAL-B) or Candida rugosa)
-
Acyl donor (e.g., Vinyl acetate, Isopropenyl acetate)
-
Anhydrous organic solvent (e.g., Toluene, Tetrahydrofuran)
-
Reaction vessel
-
Thermostated shaker/incubator
-
Analytical equipment (e.g., HPLC with a chiral column)
Procedure:
-
Reaction Setup:
-
In a dry reaction vessel, dissolve the racemic this compound in the anhydrous organic solvent (e.g., to a concentration of 10-20 mg/mL).
-
Add the acyl donor (e.g., 1.5-3.0 equivalents).
-
-
Enzyme Addition:
-
Add the lipase (often immobilized for easy recovery) to the reaction mixture (e.g., 20-50 mg/mL).
-
-
Incubation:
-
Seal the vessel and place it in a thermostated shaker at a suitable temperature (e.g., 40-50 °C) with moderate agitation.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals.
-
Filter out the enzyme and analyze the sample by chiral HPLC to determine the enantiomeric excess of the remaining unreacted amine and the acylated product. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for the unreacted enantiomer.
-
-
Work-up and Separation:
-
When the reaction reaches approximately 50% conversion, filter off the immobilized enzyme (which can be washed and potentially reused).
-
Remove the solvent under reduced pressure.
-
The resulting mixture of the acylated product and the unreacted amine can be separated by column chromatography. One enantiomer will be isolated as the free amine, and the other as the N-acetylated derivative.
-
Data Presentation
The following tables provide a template for presenting quantitative data from the enzymatic synthesis experiments.
Table 1: Optimization of Reaction Parameters for Asymmetric Amination
| Entry | Transaminase | Amine Donor | Temp (°C) | Time (h) | Conversion (%) | Product ee (%) |
| 1 | TAm-01 | Isopropylamine | 30 | 24 | 85 | 98 (R) |
| 2 | TAm-01 | L-Alanine | 30 | 24 | 72 | >99 (R) |
| 3 | TAm-02 | Isopropylamine | 35 | 24 | 92 | 95 (S) |
| 4 | TAm-02 | D-Alanine | 35 | 24 | 65 | >99 (S) |
Table 2: Substrate Scope of Transaminase TAm-02
| Substrate (Indolin-2,6-dione derivative) | R Group | Conversion (%) | Product ee (%) |
| Unsubstituted | H | 92 | 95 (S) |
| 1-Methyl | CH₃ | 88 | 97 (S) |
| 5-Chloro | Cl | 75 | 96 (S) |
Signaling Pathway and Logical Relationships
While the direct signaling pathway for this compound is not extensively documented, its derivatives are often designed to target specific enzymes within known pathways. For example, indolinone-based kinase inhibitors are a well-established class of drugs that target signaling cascades involved in cell proliferation and angiogenesis.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an indolinone derivative.
References
Application Notes and Protocols: High-Throughput Screening of 6-Aminoindolin-2-one Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction The 6-aminoindolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Derivatives of this core structure have been shown to target a range of protein kinases involved in critical cell signaling pathways, making them a cornerstone for developing novel therapeutics, especially in oncology.[2][3] Many small molecule kinase inhibitors based on the indolin-2-one moiety have been developed, with some, like Sunitinib, receiving FDA approval for treating various cancers.[1][3] These compounds typically function as ATP-competitive inhibitors, targeting key kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Aurora Kinases, and Fibroblast Growth Factor Receptors (FGFRs).[1][3][4] High-throughput screening (HTS) of this compound libraries is a critical first step in identifying potent and selective lead compounds for drug discovery programs.[5][6]
High-Throughput Screening (HTS) Workflow
A typical HTS campaign for a this compound library involves a multi-stage process, starting with a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity, determine potency, and evaluate selectivity.
Key Signaling Pathways Targeted
This compound derivatives frequently target receptor tyrosine kinases (RTKs) that are upstream activators of major oncogenic signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways.[7][8]
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (e.g., Aurora B)
This protocol describes a generic method to measure the direct inhibition of a purified kinase enzyme, such as Aurora B, using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Purified recombinant human Aurora B kinase
-
Kinase substrate (e.g., a suitable peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
This compound compound library dissolved in DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes and plate shaker
-
Luminometer plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the this compound library into the wells of a 384-well assay plate using an acoustic dispenser. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the purified Aurora B enzyme and peptide substrate in the kinase assay buffer.
-
Initiate Reaction: Add 5 µL of the kinase reaction mixture to each well. Subsequently, add 5 µL of ATP solution to all wells to start the reaction. The final concentration of ATP should be at or near its Km for the enzyme.
-
Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 60 minutes.
-
Stop Reaction and Detect ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO controls. Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of library compounds on the viability and proliferation of cancer cells.[9][10] Cell lines such as MDA-MB-468 (breast cancer) are often used for screening inhibitors of kinases like Aurora B.[11]
Materials:
-
MDA-MB-468 human breast cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
This compound compound library
-
Sterile, clear 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest logarithmically growing MDA-MB-468 cells and seed them into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the library compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with DMSO vehicle as a negative control.
-
Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value for active compounds using non-linear regression analysis.
Data Presentation
Quantitative data from HTS campaigns are crucial for comparing the potency and selectivity of hit compounds. The following table summarizes representative data for this compound derivatives from the literature.
| Compound ID | Target Kinase(s) | Biochemical IC₅₀ (nM) | Target Cell Line | Cellular IC₅₀ (nM) | Citation(s) |
| 8a | Aurora B | 10.5 | MDA-MB-468 | 29.1 | [11] |
| 6e | Aurora B | 16.2 | MDA-MB-468 | 32.6 | [11] |
| Sunitinib | VEGFR, PDGFR, c-Kit | 2 - 80 | Multiple | Varies | [1][3] |
| Semaxanib (SU5416) | VEGFR, PDGFR | Potent RTK inhibitor | N/A | N/A | [3] |
| Compound 6 | DNA-PK | 4000 | N/A | N/A | [12] |
| Compound 78 | DNA-PK | Potent (nM range) | HCT116 | Radiosensitizer | [12] |
N/A: Data not available in the cited sources.
References
- 1. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 2. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. Application of a novel in silico high throughput screen to identify selective inhibitors for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Targeting Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution [mdpi.com]
- 11. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
6-Aminoindolin-2-one: A Versatile Scaffold for Fluorescent Probes in Cellular Imaging and Diagnostics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 6-aminoindolin-2-one core structure represents a valuable and versatile scaffold in the design of novel fluorescent probes. Its inherent photophysical properties, coupled with the synthetic tractability of the indolinone ring system, allow for the development of tailored probes for a wide range of biological applications. These probes are instrumental in elucidating complex cellular processes, identifying biomarkers, and in high-throughput drug screening. This document provides detailed application notes and experimental protocols for the use of this compound-based fluorescent probes in key research areas, including the detection of viscosity, enzyme activity, and reactive oxygen species (ROS).
Application 1: Monitoring Cellular Viscosity
Changes in intracellular viscosity are associated with a variety of cellular processes and pathological conditions, including apoptosis, protein aggregation, and cellular stress. Fluorescent probes that exhibit viscosity-dependent emission provide a powerful tool for monitoring these changes in real-time within living cells. Probes based on the this compound scaffold can be designed to act as "molecular rotors," where intramolecular rotation is restricted in viscous environments, leading to a significant enhancement in fluorescence intensity.
Quantitative Data
The photophysical properties of this compound-based viscosity probes are crucial for their application. The following table summarizes typical data for a hypothetical series of such probes, illustrating the key parameters of interest.
| Probe | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) in low viscosity | Quantum Yield (Φ) in high viscosity | Fold Increase in Fluorescence |
| Visco-Indo-1 | 485 | 520 | 45,000 | 0.05 | 0.85 | 17 |
| Visco-Indo-2 | 510 | 545 | 52,000 | 0.03 | 0.92 | 30 |
| Visco-Indo-3 | 550 | 580 | 61,000 | 0.02 | 0.95 | 47.5 |
Experimental Protocol: Live-Cell Imaging of Mitochondrial Viscosity
This protocol is adapted from methodologies used for other mitochondrial viscosity probes and is applicable to this compound-based sensors.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound based viscosity probe (e.g., Visco-Indo-Mito) stock solution (1 mM in DMSO)
-
MitoTracker Deep Red (1 mM in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Confocal microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Plate HeLa cells in a glass-bottom dish and culture in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator until they reach 60-70% confluency.
-
Probe Loading:
-
Prepare a working solution of the Visco-Indo-Mito probe at a final concentration of 5 µM in DMEM.
-
Prepare a working solution of MitoTracker Deep Red at a final concentration of 200 nM in DMEM.
-
Remove the culture medium from the cells and wash twice with PBS.
-
Incubate the cells with the Visco-Indo-Mito probe and MitoTracker Deep Red working solutions for 30 minutes at 37°C.
-
-
Washing: Remove the probe solution and wash the cells three times with PBS.
-
Imaging:
-
Add fresh DMEM to the dish.
-
Image the cells using a confocal microscope equipped with an environmental chamber.
-
Excite the Visco-Indo-Mito probe at its absorption maximum (e.g., 488 nm) and collect emission at its corresponding maximum (e.g., 500-550 nm).
-
Excite MitoTracker Deep Red at 644 nm and collect emission at 665 nm to confirm mitochondrial localization.
-
Acquire images at different time points or after inducing changes in mitochondrial viscosity (e.g., with an apoptosis-inducing agent).
-
Application 2: Detection of Enzyme Activity
The this compound scaffold can be functionalized with specific recognition moieties that are substrates for particular enzymes. Upon enzymatic cleavage, the fluorophore is released or undergoes a conformational change, resulting in a "turn-on" fluorescence signal. This strategy is particularly useful for detecting the activity of enzymes implicated in diseases, such as nitroreductase, which is a marker for hypoxic tumors.
Quantitative Data
The following table presents hypothetical data for a this compound-based probe designed to detect nitroreductase activity.
| Probe | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) before enzyme | Quantum Yield (Φ) after enzyme | Limit of Detection (LOD) |
| Nitro-Indo-1 | 520 | 550 | 35,000 | <0.01 | 0.65 | 25 ng/mL |
| Nitro-Indo-2 | 580 | 610 | 48,000 | <0.01 | 0.78 | 15 ng/mL[1] |
Experimental Protocol: Detection of Nitroreductase in Bacterial Cells
This protocol is a general guideline for using an enzyme-activated this compound probe.
Materials:
-
Bacterial strain expressing nitroreductase (e.g., E. coli)
-
Luria-Bertani (LB) medium
-
This compound based nitroreductase probe (e.g., Nitro-Indo-1) stock solution (1 mM in DMSO)
-
NADH
-
PBS, pH 7.4
-
Fluorescence microplate reader
Procedure:
-
Bacterial Culture: Grow the nitroreductase-expressing bacteria in LB medium to the mid-logarithmic phase.
-
Probe Incubation:
-
Harvest the bacterial cells by centrifugation and resuspend in PBS.
-
Add the Nitro-Indo-1 probe to the bacterial suspension to a final concentration of 10 µM.
-
Add NADH to a final concentration of 100 µM.
-
Incubate the mixture at 37°C for 1 hour.
-
-
Fluorescence Measurement:
-
Transfer the bacterial suspension to a 96-well black plate.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
A control experiment with a bacterial strain lacking nitroreductase should be performed in parallel.
-
Application 3: High-Throughput Screening (HTS) for Drug Discovery
The "turn-on" fluorescence mechanism of enzyme-activated this compound probes makes them highly suitable for high-throughput screening of enzyme inhibitors. A decrease in the fluorescence signal in the presence of a test compound indicates potential inhibitory activity.
Experimental Workflow for HTS
The following diagram illustrates a typical workflow for an HTS campaign using a this compound-based fluorescent probe.
Caption: High-throughput screening workflow for enzyme inhibitors.
Signaling Pathway Visualization: Inflammation and ROS
This compound probes can be designed to detect reactive oxygen species (ROS), which are key signaling molecules in inflammation. The following diagram illustrates a simplified inflammatory signaling pathway leading to ROS production, which can be monitored using a ROS-sensitive probe.
Caption: Inflammatory signaling pathway leading to ROS production.
Logical Relationship of Probe Design
The design of a functional this compound based fluorescent probe involves the integration of several key components, as illustrated in the following diagram.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Aminoindolin-2-one
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions to improve the yield and purity of 6-Aminoindolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and effective method is a two-step synthesis starting from Indolin-2-one. The first step is the regioselective nitration of the indolinone core to yield 6-nitroindolin-2-one, followed by the reduction of the nitro group to the desired amine.
Q2: Why is the reduction of the nitro group the most critical step for yield?
The reduction of an aromatic nitro group is a sensitive transformation that can be prone to side reactions or incomplete conversion if not optimized.[1][2] The choice of reducing agent and reaction conditions is crucial to avoid the formation of undesired byproducts such as azo compounds or hydroxylamines, and to ensure the reaction goes to completion.[3][4]
Q3: How can I monitor the progress of the reduction reaction?
The progress of the reduction of 6-nitroindolin-2-one can be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting material (6-nitroindolin-2-one) should gradually be replaced by a spot for the product (this compound). Staining with a UV lamp and specific stains like potassium permanganate can help visualize the spots.
Q4: What are the main challenges in purifying the final product, this compound?
Aminoindoles can be susceptible to oxidation, especially when exposed to air and light for extended periods.[5] Purification by column chromatography may lead to some product loss on the silica gel. Crystallization is often a preferred method for obtaining a high-purity product.[6][7][8]
Synthesis Workflow
The overall synthesis is typically a two-step process. The following diagram illustrates the workflow from the starting material to the final product.
Caption: Two-step synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Nitroindolin-2-one
This protocol is adapted from standard nitration procedures for similar aromatic compounds.
Materials:
-
Indolin-2-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add Indolin-2-one to the cooled sulfuric acid with stirring, ensuring the temperature does not rise above 5°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.
-
Add the nitrating mixture dropwise to the solution of Indolin-2-one, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The precipitated solid, 6-nitroindolin-2-one, is collected by vacuum filtration.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum.
Step 2: Synthesis of this compound (Reduction of 6-Nitroindolin-2-one)
The following table summarizes various common methods for the reduction of aromatic nitro compounds. Catalytic hydrogenation is often preferred for its clean reaction profile and high yield.[2]
| Method | Reagents and Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, 10% Pd/C, Ethanol or Ethyl Acetate, Room Temp, 1-4 atm | High yield, clean reaction, catalyst can be recycled.[2][3] | Requires specialized hydrogenation equipment, potential for dehalogenation. |
| Transfer Hydrogenation | Ammonium formate, 10% Pd/C, Methanol, Reflux | Avoids the use of gaseous hydrogen, good for small-scale reactions.[9] | Can be slower than direct hydrogenation. |
| Metal/Acid Reduction | Fe powder, NH₄Cl, Ethanol/Water, Reflux | Inexpensive and effective.[3] | Can be difficult to remove metal ion impurities from the product.[9] |
| Metal/Acid Reduction | Zn dust, Acetic Acid, DCM or EtOH, Room Temp | Mild conditions, selective in the presence of other reducible groups.[3][9] | Can be slow to go to completion. |
| Metal Salt Reduction | Tin(II) Chloride (SnCl₂), HCl, Ethanol, Reflux | Effective for substrates with acid-sensitive groups.[4] | Stoichiometric amounts of tin salts are required, leading to waste. |
Detailed Protocol for Catalytic Hydrogenation:
Materials:
-
6-Nitroindolin-2-one
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen Gas (H₂)
-
Celite
Procedure:
-
In a hydrogenation vessel, dissolve 6-nitroindolin-2-one in a suitable solvent like ethanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas to the desired pressure (1-4 atm).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Troubleshooting the Reduction of 6-Nitroindolin-2-one
The reduction of the nitro group is often the most challenging step. The following decision tree can help troubleshoot common problems.
Caption: Troubleshooting decision tree for the reduction step.
Problem: The nitration step gives a low yield or multiple products.
-
Possible Cause: The reaction temperature was not adequately controlled, leading to over-nitration or side reactions.
-
Solution: Ensure the temperature is maintained at 0-5°C throughout the addition of reagents. Add the nitrating mixture very slowly to allow for efficient heat dissipation.
Problem: The reduction reaction is sluggish or does not go to completion.
-
Possible Cause 1: The catalyst (e.g., Pd/C) is old or has lost its activity.
-
Solution 1: Use fresh, high-quality catalyst. If transfer hydrogenation is used, ensure the ammonium formate is of good quality.
-
Possible Cause 2: The substrate has poor solubility in the chosen solvent.[1]
-
Solution 2: Try a different solvent system. For catalytic hydrogenation, a co-solvent like THF or acetic acid can sometimes improve solubility and reaction rate.[1]
-
Possible Cause 3: Insufficient hydrogen pressure (for catalytic hydrogenation).
-
Solution 3: Increase the hydrogen pressure, if your equipment allows, to improve the reaction rate.[1]
Problem: The final product is dark and appears impure after purification.
-
Possible Cause: The this compound has oxidized. Amino-substituted indoles can be sensitive to air and light.[5]
-
Solution: Minimize the exposure of the product to air and light. Work up the reaction and purify the product as quickly as possible. Storing the final product under an inert atmosphere (nitrogen or argon) can improve its stability. Using crystallization for purification can often yield a purer, less colored product compared to column chromatography.[6][7]
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Aminoindolin-2-one by Chromatography
Welcome to the technical support center for the chromatographic purification of 6-Aminoindolin-2-one. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of this compound from Impurities | - Inappropriate mobile phase polarity.- Incorrect stationary phase selection.- Co-elution with structurally similar impurities. | - Optimize Mobile Phase: Perform gradient optimization. For normal phase, try a gradient of methanol in dichloromethane or ethyl acetate in hexane. For reverse phase, optimize the gradient of acetonitrile or methanol in water with a buffer.- Change Stationary Phase: If using silica gel, consider switching to an amino- or cyano-bonded phase for different selectivity. For reverse phase, try a C8 column instead of a C18.- Adjust pH: For reverse phase, adjust the mobile phase pH with a buffer (e.g., ammonium formate or phosphate) to control the ionization of the amino group and improve separation. |
| Peak Tailing of this compound | - Strong interaction of the basic amino group with acidic silanol groups on the silica surface.- Column overload. | - Add a Mobile Phase Modifier: For normal phase chromatography, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase to mask the active sites on the silica gel.- Use an End-Capped Column: For reverse phase HPLC, use an end-capped C18 or C8 column to minimize interactions with residual silanols.- Reduce Sample Load: Decrease the amount of sample injected onto the column. |
| Low Recovery of this compound | - Irreversible adsorption onto the stationary phase.- On-column degradation. | - Passivate the Column: Before injecting the sample, wash the column with the mobile phase containing a basic modifier (e.g., triethylamine) to reduce active sites.- Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina or a polymer-based column.- Work at Lower Temperatures: If degradation is suspected, perform the purification at a lower temperature. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Changes in mobile phase composition.- Column degradation. | - Ensure Proper Equilibration: Equilibrate the column with at least 10-15 column volumes of the mobile phase before each injection.- Prepare Fresh Mobile Phase: Prepare fresh mobile phase for each set of experiments to avoid changes due to solvent evaporation.- Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime. |
| High Backpressure | - Column frit blockage due to precipitated sample or particulate matter.- Column contamination. | - Filter Samples: Filter all samples and mobile phases through a 0.45 µm filter before use.- Wash the Column: Wash the column with a strong solvent (e.g., isopropanol or a reversed-phase wash sequence) to remove contaminants. If the backpressure remains high, consider replacing the column frit. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a normal phase column chromatography method for this compound purification?
A1: A good starting point for normal phase chromatography on silica gel is a mobile phase system of ethyl acetate/hexane or dichloromethane/methanol. You can start with a low polarity eluent and gradually increase the polarity. For example, begin with 10% ethyl acetate in hexane and increase the concentration of ethyl acetate. The addition of 0.1-1% triethylamine to the mobile phase is often recommended to reduce peak tailing associated with the basic amino group.
Q2: Can I use reverse phase chromatography for the purification of this compound?
A2: Yes, reverse phase chromatography (RPC) is a suitable method. A C18 or C8 column can be used with a mobile phase of water and acetonitrile or methanol. Since this compound is a polar compound, you may need to start with a high percentage of the aqueous phase. Using a buffer, such as 0.1% formic acid or ammonium acetate in the mobile phase, can help to achieve symmetrical peak shapes and reproducible retention times by controlling the ionization state of the molecule.
Q3: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A3: Potential impurities can arise from starting materials, by-products, or degradation. These may include starting materials from the synthesis, over-reduced or incompletely cyclized products, and regioisomers depending on the synthetic route. It is crucial to characterize the impurity profile of your crude material, for instance by LC-MS, to develop a targeted purification strategy.
Q4: How can I monitor the purification process?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of column chromatography. Use the same solvent system for TLC as for your column. Staining with a UV lamp (254 nm) or a potassium permanganate dip can help visualize the spots. For HPLC, a UV detector set at a wavelength where this compound has strong absorbance (e.g., around 254 nm or its λmax) is typically used.
Experimental Protocols
Protocol 1: Normal Phase Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel flash chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine (all HPLC grade)
-
Flash chromatography system or glass column
-
Collection tubes
-
TLC plates (silica gel 60 F254)
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Column Packing: Pack a flash chromatography column with silica gel using a slurry of the initial mobile phase (e.g., 10% Ethyl Acetate in Hexane).
-
Loading: Carefully load the prepared sample onto the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). A suggested gradient is provided in the table below.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Example Gradient for Normal Phase Chromatography:
| Step | Solvent A (Hexane) | Solvent B (Ethyl Acetate) | Solvent C (Triethylamine) | Column Volumes |
| 1 | 90% | 10% | 0.1% | 2 |
| 2 | 90% -> 50% | 10% -> 50% | 0.1% | 10 |
| 3 | 50% | 50% | 0.1% | 2 |
| 4 | 50% -> 0% | 50% -> 100% | 0.1% | 10 |
Note: This is an example gradient and should be optimized based on TLC analysis of the crude material.
Protocol 2: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for the analytical or preparative purification of this compound by RP-HPLC.
Materials:
-
Crude this compound
-
C18 HPLC column (e.g., 5 µm particle size)
-
Solvents: Acetonitrile, Methanol, Deionized Water (all HPLC grade)
-
Additives: Formic Acid or Ammonium Acetate
-
HPLC system with a UV detector
-
Collection vials
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% Formic Acid in Water) and mobile phase B (e.g., 0.1% Formic Acid in Acetonitrile). Degas the mobile phases.
-
Sample Preparation: Dissolve the crude sample in a suitable solvent, preferably the initial mobile phase, and filter it through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the HPLC column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection and Elution: Inject the sample and run the HPLC method. A typical gradient is provided in the table below.
-
Fraction Collection: For preparative HPLC, collect the peak corresponding to this compound.
-
Analysis and Post-Processing: Analyze the collected fractions for purity. Combine the pure fractions and remove the solvent (e.g., by lyophilization or evaporation).
Example Gradient for Reverse Phase HPLC:
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (0.1% FA in Acetonitrile) | Flow Rate (mL/min) |
| 0 | 95 | 5 | 1.0 |
| 20 | 50 | 50 | 1.0 |
| 25 | 5 | 95 | 1.0 |
| 30 | 95 | 5 | 1.0 |
Note: The gradient, flow rate, and column dimensions should be adjusted based on whether the separation is analytical or preparative.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common chromatography issues.
side products in 6-Aminoindolin-2-one synthesis and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Aminoindolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and well-established method for synthesizing this compound is the reduction of 6-nitroindolin-2-one. This transformation can be achieved using various reducing agents, with catalytic hydrogenation and metal-acid reductions being the most common.
Q2: I am seeing an unexpected intermediate in my reaction. What could it be?
During the reduction of 6-nitroindolin-2-one, incomplete reaction can lead to the formation of intermediates. The two most likely side products are 6-nitrosoindolin-2-one and 6-(hydroxyamino)indolin-2-one. These arise from the partial reduction of the nitro group.
Q3: My yield of this compound is low. What are the potential causes?
Low yields can result from several factors:
-
Incomplete reaction: The reduction may not have gone to completion, leaving starting material and intermediates in the reaction mixture.
-
Over-reduction: While less common for the aromatic amine, harsh reduction conditions could potentially lead to degradation of the indolinone ring system.
-
Side reactions: Depending on the chosen reducing agent, other functional groups in the molecule could be affected.
-
Product degradation: this compound can be sensitive to strongly acidic or basic conditions, potentially leading to decomposition or dimerization.
-
Difficult purification: The final product may be lost during workup and purification steps, especially if significant amounts of side products are present.
Q4: Are there any known issues with the stability or reactivity of this compound?
Aromatic amines, such as this compound, can be susceptible to oxidation, especially when exposed to air and light over extended periods. Additionally, under certain conditions (e.g., strong acid or base), dimerization or polymerization could potentially occur, although specific data for this compound is not widely reported. It is recommended to store the purified compound under an inert atmosphere and protected from light.
Troubleshooting Guides
Issue 1: Presence of a Greenish or Bluish Impurity
Possible Cause: Formation of the 6-nitrosoindolin-2-one intermediate. Nitroso compounds are often colored.
Troubleshooting Steps:
-
Extend Reaction Time: If monitoring the reaction (e.g., by TLC or LC-MS), continue the reaction until the starting material and the colored intermediate are fully consumed.
-
Increase Reducing Agent Stoichiometry: If using a chemical reductant like SnCl₂, ensure a sufficient molar excess is used.
-
Optimize Hydrogenation Conditions: If using catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.
Issue 2: Presence of an Impurity with a Molecular Weight of 164.16 g/mol
Possible Cause: Formation of the 6-(hydroxyamino)indolin-2-one intermediate.
Troubleshooting Steps:
-
Reaction Completion: Similar to the nitroso intermediate, ensure the reaction is driven to completion by extending the reaction time or adjusting reagent stoichiometry.
-
Purification: This intermediate is more polar than the final product. It can often be separated by column chromatography on silica gel.
Issue 3: Difficult Product Isolation When Using SnCl₂ Reduction
Possible Cause: Formation of tin salts (SnO₂ or other tin hydroxides) during the basic workup, which can lead to emulsions or co-precipitation with the product.[1]
Troubleshooting Steps:
-
pH Adjustment: Carefully adjust the pH of the reaction mixture during workup. Some sources suggest that tin salts are more soluble at very high pH (pH > 12).[2]
-
Filtration Aid: Use a filter aid such as Celite to help filter the fine tin salt precipitate.
-
Alternative Workup: Instead of a basic quench, some protocols suggest pouring the reaction mixture into a large volume of ice water and neutralizing carefully with a milder base like sodium bicarbonate.[2]
-
Alternative Reducing Agent: Consider using catalytic hydrogenation (e.g., H₂/Pd/C) to avoid the formation of metal salt byproducts.
Data Presentation
Table 1: Common Side Products in this compound Synthesis
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway |
| 6-Nitrosoindolin-2-one | C₈H₆N₂O₂ | 178.15 | Incomplete reduction of 6-nitroindolin-2-one |
| 6-(Hydroxyamino)indolin-2-one | C₈H₈N₂O₂ | 164.16 | Incomplete reduction of 6-nitroindolin-2-one |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 6-Nitroindolin-2-one
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 6-nitroindolin-2-one (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add 5-10 mol% of palladium on carbon (Pd/C, 10 wt%).
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.
Protocol 2: Purification of this compound by Column Chromatography
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent System: A gradient elution is often effective. Start with a non-polar solvent system (e.g., dichloromethane or ethyl acetate/hexane) and gradually increase the polarity by adding methanol. A typical gradient could be from 100% dichloromethane to 95:5 dichloromethane:methanol.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Synthesis of this compound from 6-nitroindolin-2-one.
Caption: Formation of side products during reduction.
Caption: A logical workflow for troubleshooting impurities.
References
Technical Support Center: Solubility Enhancement of 6-Aminoindolin-2-one for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 6-Aminoindolin-2-one in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for biological assays?
This compound is a heterocyclic organic compound featuring an indolin-2-one core structure. This scaffold is of significant interest in medicinal chemistry as it forms the basis for many kinase inhibitors. For accurate and reproducible results in biological assays, such as kinase activity assays or cell-based proliferation assays, the compound must be fully dissolved in the assay medium. Poor solubility can lead to inaccurate concentration measurements, precipitation during the experiment, and consequently, unreliable data. The presence of an amino group at the 6th position is suggested to enhance its hydrogen-bonding capacity and potentially improve its solubility.[1]
Q2: What are the general physicochemical properties of this compound?
-
Molecular Formula: C₈H₈N₂O
-
Molecular Weight: 148.16 g/mol
-
Appearance: Solid at room temperature
-
Density: Approximately 1.3 g/cm³[1]
-
Boiling Point: 394.3°C[1]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a common polar aprotic solvent used for preparing high-concentration stock solutions of many organic compounds for biological assays due to its ability to dissolve a wide range of polar and nonpolar molecules.[2][3][4] It is recommended to start by attempting to dissolve this compound in 100% DMSO to create a concentrated stock solution.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the final aqueous assay buffer. Here are several strategies to address this:
-
Lower the final concentration: The simplest approach is to test a lower final concentration of the compound in your assay.
-
Increase the percentage of DMSO in the final assay medium: While many cell lines can tolerate low concentrations of DMSO (typically <0.5%), higher concentrations can be toxic. Determine the maximum tolerable DMSO concentration for your specific cell line or assay system and adjust your dilution accordingly.
-
Use a co-solvent: Incorporating a water-miscible co-solvent in your assay buffer can help maintain the solubility of the compound. Examples include ethanol, polyethylene glycol (PEG), or N,N-dimethylformamide (DMF). The compatibility of the co-solvent with your assay system must be validated.
-
pH adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH. Since this compound has an amino group, its solubility may increase in acidic conditions (lower pH) due to protonation. However, the optimal pH must be compatible with your biological assay.
-
Use of surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations to help solubilize hydrophobic compounds. Compatibility with the assay is crucial.
Q5: Are there alternative formulation strategies to enhance the solubility of indolinone-based compounds?
Yes, for compounds with persistent solubility issues, more advanced formulation techniques can be explored, particularly in a drug development setting. These include:
-
Solid dispersions: Dispersing the compound in a polymer matrix can enhance its dissolution rate.
-
Nanoparticle formation: Reducing the particle size to the nanoscale can significantly increase the surface area and, consequently, the dissolution rate.
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, forming a more water-soluble complex.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound powder does not dissolve in 100% DMSO. | Insufficient solvent volume. Low-quality DMSO (contains water). Compound has very low intrinsic solubility even in DMSO. | Increase the volume of DMSO. Use fresh, anhydrous DMSO. Gently warm the solution (e.g., to 37°C) and/or sonicate. If it still does not dissolve, the compound may have limited solubility in DMSO. |
| Precipitation observed in the stock solution upon storage. | Supersaturated solution. Temperature fluctuations. Degradation of the compound. | Store the stock solution at room temperature or 4°C. Avoid freezing and repeated freeze-thaw cycles. Prepare fresh stock solutions more frequently. Before use, visually inspect the solution for any precipitates. If present, try to redissolve by warming and vortexing. |
| Inconsistent results in biological assays. | Compound precipitation in the assay plate. Inaccurate concentration due to incomplete dissolution. | Follow the recommendations for preventing precipitation upon dilution (see FAQ Q4). Prepare serial dilutions in a way that minimizes the "shock" of transferring from a high organic to a fully aqueous environment (e.g., intermediate dilutions with a mix of DMSO and buffer). Centrifuge the final diluted compound in the assay plate before adding cells or other reagents to pellet any precipitate. |
| Cell toxicity observed at low compound concentrations. | Toxicity of the solvent (e.g., DMSO). Intrinsic toxicity of the compound. | Perform a solvent tolerance test to determine the maximum non-toxic concentration of DMSO or other co-solvents for your cells. Ensure the final solvent concentration is consistent across all experimental conditions, including vehicle controls. |
Quantitative Data
A comprehensive search of publicly available literature did not yield specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in common laboratory solvents. Researchers are advised to experimentally determine the solubility for their specific experimental conditions.
Table 1: General Solubility of this compound (Qualitative)
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Generally used as a solvent for stock solutions. | High concentrations are usually achievable. |
| Water / Aqueous Buffers | Expected to be poorly soluble. | The amino group may slightly increase aqueous solubility compared to the unsubstituted indolin-2-one. |
| Ethanol | Likely to have some solubility. | Can be used as a co-solvent. |
Experimental Protocols
Protocol 1: General Procedure for Solubility Assessment
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the test solvent (e.g., DMSO, water, PBS pH 7.4) in a glass vial.
-
Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter can also be used.
-
-
Quantification:
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Determine the concentration of this compound in the supernatant. This concentration represents the solubility of the compound in that solvent at that temperature.
-
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation:
-
Molecular weight of this compound: 148.16 g/mol .
-
To prepare 1 mL of a 10 mM solution, you need: 10 mmol/L * 1 L/1000 mL * 148.16 g/mol * 1000 mg/g = 1.4816 mg.
-
-
Procedure:
-
Weigh out approximately 1.5 mg of this compound into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution appropriately (e.g., at room temperature or 4°C, protected from light and moisture).
-
Visualizations
Caption: A logical workflow for addressing solubility issues with this compound.
Caption: Inhibition of the VEGFR2 signaling pathway by a kinase inhibitor like this compound.
References
stability of 6-Aminoindolin-2-one in different solvents and pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Aminoindolin-2-one in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including pH, the type of solvent used, exposure to light, temperature, and the presence of oxidizing agents. As an indolinone derivative with an amino group, it is susceptible to hydrolysis, oxidation, and photodegradation.
Q2: In which solvents is this compound expected to be most and least stable?
A2: Generally, aprotic solvents like DMSO and DMF are likely to offer better stability for short-term storage and experimental use, as they are less reactive. Protic solvents, especially water and alcohols (methanol, ethanol), can participate in degradation pathways such as hydrolysis, particularly at non-neutral pH.
Q3: How does pH impact the stability of this compound?
A3: The pH of aqueous solutions is a critical factor. The lactam ring in the indolinone structure is susceptible to hydrolysis under both acidic and basic conditions. The amino group can also be protonated at low pH, potentially altering the molecule's electronic properties and stability. Extreme pH values should be avoided for long-term storage.
Q4: What are the likely degradation products of this compound?
A4: Potential degradation products can arise from:
-
Hydrolysis: Cleavage of the lactam ring to form an amino acid derivative.
-
Oxidation: Oxidation of the amino group or the aromatic ring, potentially leading to colored impurities.
-
Photodegradation: Exposure to UV or visible light may induce complex degradation pathways.
Q5: What is the recommended method for analyzing the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[1][2][3][4] This method should be capable of separating the intact this compound from its potential degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point for method development.[1][3]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Buffers
Symptoms:
-
A rapid decrease in the peak area of the parent compound in HPLC analysis over a short period (e.g., within hours).
-
Appearance of new, unidentified peaks in the chromatogram.
-
A noticeable change in the color of the solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | The lactam ring is likely undergoing hydrolysis. Determine the pH of your buffer. If it is strongly acidic or basic, adjust to a more neutral pH (6-8) if your experiment allows. |
| Presence of Oxidizing Agents | Buffers or other reagents may contain dissolved oxygen or trace metal ions that can catalyze oxidation. Degas all aqueous solutions before use. Consider adding a small amount of an antioxidant, such as sodium metabisulfite, if compatible with your experimental system. |
| Microbial Contamination | If buffers are not sterile, microbial growth can lead to enzymatic degradation. Use sterile-filtered buffers and store them properly. |
Issue 2: Inconsistent Results in Solvent-Based Assays
Symptoms:
-
High variability in assay results between replicates or different experimental runs.
-
Drifting baseline or appearance of ghost peaks in HPLC analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Solvent Instability | The solvent itself may be degrading or contain impurities. Use high-purity, HPLC-grade solvents. Ensure solvents are fresh and properly stored. |
| Incomplete Dissolution | This compound may not be fully dissolved, leading to inconsistent concentrations. Use sonication or gentle warming to ensure complete dissolution. Visually inspect for any particulate matter before use. |
| Reaction with Solvent | Some organic solvents can react with the compound over time. Prepare solutions fresh before each experiment and minimize storage time in solution. |
Issue 3: Photodegradation During Experiments
Symptoms:
-
Lower than expected recovery of the compound, especially in experiments conducted under ambient light.
-
Discoloration of the sample upon exposure to light.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Light Exposure | This compound may be susceptible to degradation by UV and/or visible light.[5] Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible. |
| Photosensitizers | Other components in the experimental mixture may be acting as photosensitizers. If possible, identify and remove or replace these components. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, based on general pharmaceutical guidelines.[6][7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a chosen solvent at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][9][10] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by a validated stability-indicating HPLC method.
4. Data Presentation:
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Incubation Time (hours) | % Assay of this compound | % Total Impurities |
| 0.1 M HCl (60°C) | 24 | 85.2 | 14.8 |
| 0.1 M NaOH (60°C) | 24 | 78.5 | 21.5 |
| 3% H₂O₂ (RT) | 24 | 90.1 | 9.9 |
| Thermal (60°C, solution) | 48 | 95.3 | 4.7 |
| Photolytic (ICH Q1B) | - | 88.9 | 11.1 |
Note: The data in this table is illustrative and not based on actual experimental results.
Protocol 2: pH-Dependent Stability Assessment
1. Buffer Preparation:
-
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).
2. Sample Preparation:
-
Prepare a solution of this compound in each buffer at a final concentration of 100 µg/mL.
3. Incubation:
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C), protected from light.
4. Analysis:
-
Analyze the samples by HPLC at initial time (t=0) and at subsequent time points (e.g., 1, 3, 7, and 14 days).
5. Data Presentation:
Table 2: Hypothetical pH Stability Data for this compound at 25°C
| pH | % Remaining at Day 1 | % Remaining at Day 7 | % Remaining at Day 14 |
| 2 | 92.5 | 75.8 | 60.1 |
| 4 | 98.1 | 92.3 | 85.7 |
| 7 | 99.5 | 98.2 | 96.5 |
| 9 | 96.3 | 88.1 | 79.4 |
| 12 | 85.4 | 65.2 | 48.9 |
Note: The data in this table is illustrative and not based on actual experimental results.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Troubleshooting Logic for Rapid Degradation.
References
- 1. cetjournal.it [cetjournal.it]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. public.pensoft.net [public.pensoft.net]
- 5. m.youtube.com [m.youtube.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Technical Support Center: 6-Aminoindolin-2-one N-Alkylation
Welcome to the technical support center for the N-alkylation of 6-Aminoindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific chemical transformation. Find answers to frequently asked questions and consult our troubleshooting guide to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of this compound?
The main challenge is achieving regioselectivity. This compound possesses two primary nucleophilic sites: the amide nitrogen (N1) and the exocyclic amino group (N6). Alkylation can occur at either nitrogen, and controlling the reaction to target a specific site can be difficult. Other common issues include over-alkylation at the N6 position, potential O-alkylation of the amide, and low reaction yields.[1][2][3]
Q2: What factors influence whether alkylation occurs at the N1 or N6 position?
Regioselectivity is primarily influenced by the choice of base, solvent, and the nature of the alkylating agent.
-
Base: Strong bases like Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS) tend to deprotonate the amide at the N1 position, making it a more potent nucleophile and favoring N1-alkylation. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may preferentially promote alkylation at the more basic N6-amino group.
-
Solvent: Polar aprotic solvents like DMF, DMSO, and THF are commonly used. The choice of solvent can influence the solubility of the reagents and the reactivity of the nucleophiles.[4][5]
-
Steric Hindrance: Bulky alkylating agents may preferentially react at the less sterically hindered N6 position.
Q3: How can I avoid di-alkylation at the N6-amino group?
Over-alkylation is a common problem because the mono-alkylated amine product can be more nucleophilic than the starting primary amine.[1][2] To minimize this side reaction:
-
Use a precise stoichiometry, typically with only a slight excess (1.0-1.2 equivalents) of the alkylating agent.
-
Maintain lower reaction temperatures and monitor the reaction progress closely to stop it upon consumption of the starting material.
-
Consider alternative methods like reductive amination, which is generally more selective for producing mono-alkylated amines.[2]
Q4: Is O-alkylation a significant side reaction?
While less common than N-alkylation, O-alkylation can occur, yielding an imino ether derivative. This happens because the amide can exist in its tautomeric lactim form. The use of silver salts or "hard" alkylating agents may favor O-alkylation.[6] Using "softer" alkyl halides like iodides and bromides under standard basic conditions generally minimizes this pathway.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the N-alkylation of this compound.
Problem 1: Low or No Conversion of Starting Material
If your reaction is not proceeding to completion, consider the following factors.
| Possible Cause | Recommended Solution |
| Insufficient Base Strength | The chosen base may not be strong enough to deprotonate the intended nitrogen. For N1-alkylation, switch to a stronger base like NaH or LiHMDS. |
| Poor Reagent Activity | Alkylating agents (especially halides) can degrade over time. Verify the purity of your alkylating agent. For less reactive alkyl bromides or chlorides, add a catalytic amount of Sodium Iodide or Potassium Iodide (Finkelstein reaction) to generate the more reactive alkyl iodide in situ.[4] |
| Low Reaction Temperature | Some N-alkylation reactions require significant thermal energy. Gradually increase the reaction temperature, potentially using a higher-boiling solvent like DMF or DMSO.[4][5] |
| Solubility Issues | The substrate or base may not be fully soluble in the chosen solvent.[4] Switch to a solvent in which all components are more soluble, such as DMF or DMSO. |
Problem 2: Poor Regioselectivity (Mixture of N1 and N6 isomers)
Achieving high regioselectivity is crucial. The logical workflow below can help you optimize for the desired isomer.
Problem 3: Formation of Di-Alkylated N6 Product
The presence of a significant amount of di-alkylated product at the N6 position indicates over-reaction.
| Reaction Condition Optimization for Mono-N6-Alkylation | | :--- | :--- | | Stoichiometry | Reduce the equivalents of alkylating agent to 1.0-1.1. | | Reaction Time | Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. | | Temperature | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. | | Alternative Method | If direct alkylation remains problematic, consider a two-step reductive amination protocol with the corresponding aldehyde or ketone. |
Experimental Protocols
Disclaimer: These are generalized protocols and should be adapted and optimized for specific substrates and scales. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: General Procedure for N1-Alkylation
This protocol is designed to favor alkylation at the N1 position by using a strong base.
Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the substrate.
-
Cool the mixture to 0°C using an ice bath.
-
Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) in small portions. Note: Hydrogen gas evolution will occur.
-
Stir the resulting suspension at 0°C for 30 minutes.
-
Slowly add the alkylating agent (e.g., alkyl iodide or bromide, 1.1 eq) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 2-18 hours. Monitor the reaction's progress using TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction back to 0°C and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with water and an appropriate organic solvent (e.g., Ethyl Acetate).
-
Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography.
Protocol 2: General Procedure for N6-Alkylation
This protocol uses milder conditions that may favor alkylation at the N6-amino group. Note that selectivity may not be perfect and N1-alkylation or di-alkylation can still occur.
Methodology:
-
In a round-bottom flask, combine this compound (1.0 eq) and a mild base such as Potassium Carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add a suitable solvent such as Acetonitrile (ACN) or DMF.
-
Add the alkylating agent (1.0-1.2 eq) to the suspension.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and filter off the inorganic base.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate in vacuo.
-
Perform a standard aqueous workup and extraction as described in Protocol 1.
-
Purify the crude product via flash column chromatography to separate isomers and other products.
References
- 1. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 6-Aminoindolin-2-one Condensation
Welcome to the technical support center for the optimization of condensation reactions involving 6-Aminoindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this crucial synthetic step. The following sections offer troubleshooting advice, comparative data, a detailed experimental protocol, and workflow diagrams to facilitate successful and efficient experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the Knoevenagel condensation of this compound with carbonyl compounds, typically aromatic aldehydes.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in this condensation reaction can stem from several factors. Systematically investigate the following:
-
Catalyst Choice and Concentration: The catalyst is crucial for deprotonating the active methylene group of the indolinone. Weakly basic amines like piperidine or pyrrolidine are commonly used. If yields are low, consider increasing the catalyst loading (typically 0.1-0.3 equivalents) or switching to a different base. For some substrates, an acidic co-catalyst (like acetic acid) can be beneficial.
-
Solvent Selection: The choice of solvent is critical for reactant solubility and reaction temperature. Protic solvents like ethanol or methanol are frequently used and can facilitate proton transfer.[1] Aprotic solvents like toluene or benzene are also effective, especially when using a Dean-Stark apparatus to remove the water byproduct, which drives the reaction equilibrium toward the product.[1] If your starting materials have poor solubility, consider a solvent screen with solvents like DMF or DMSO, though be mindful of higher boiling points and potential side reactions.
-
Reaction Temperature and Time: Knoevenagel condensations are often performed at elevated temperatures (reflux) to ensure a reasonable reaction rate and facilitate dehydration.[1] If you observe low conversion, consider increasing the temperature or extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid potential product degradation from prolonged heating.
-
Purity of Reactants: Ensure both the this compound and the aldehyde are pure. Impurities can inhibit the catalyst or lead to unwanted side reactions.
Q2: I am observing multiple spots on my TLC plate, indicating side product formation. What are the likely side products and how can I minimize them?
A2: The presence of the 6-amino group introduces specific potential side reactions.
-
Reaction at the Amino Group: The aromatic amino group is nucleophilic and could potentially react with the aldehyde, especially under harsh conditions, forming an imine or other adducts. This is generally less favorable than the desired Knoevenagel condensation at the C3 position but can occur. To minimize this, use milder reaction conditions (e.g., lower temperature, catalytic amount of a weaker base).
-
Self-Condensation of the Aldehyde: If the aldehyde possesses α-hydrogens, it can undergo self-aldol condensation, particularly if too strong a base is used.[2] Using a weakly basic amine catalyst helps to prevent this.[2]
-
Formation of E/Z Isomers: The product, a 3-benzylideneindolin-2-one, can exist as two geometric isomers (E and Z). It is common to form a mixture of both.[1] Often, one isomer is thermodynamically more stable and may become the major product upon extended reaction times or during purification. The specific ratio can be influenced by the catalyst and solvent system.
Q3: How does the substituent on the aromatic aldehyde affect the reaction?
A3: The electronic nature of the substituent on the aromatic aldehyde significantly impacts the reaction rate and yield.
-
Electron-Withdrawing Groups (EWGs): Aldehydes with EWGs (e.g., -NO₂, -CN, -Cl) are more electrophilic and generally react faster, leading to higher yields.
-
Electron-Donating Groups (EDGs): Aldehydes with EDGs (e.g., -OCH₃, -N(CH₃)₂) are less electrophilic, which can result in slower reaction rates and lower yields. For these substrates, you may need to use more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system).
Q4: My starting material, this compound, is not dissolving well in the reaction solvent. What should I do?
A4: Poor solubility can hinder the reaction. Consider the following:
-
Solvent Change: Switch to a more polar aprotic solvent like DMF or DMSO where oxindoles often exhibit better solubility.
-
Heating: Gently heating the mixture can help dissolve the starting material before initiating the reaction.
-
Co-solvent System: Using a mixture of solvents, such as Ethanol/Toluene, can sometimes improve solubility while maintaining a suitable reaction environment.
Data on Reaction Conditions
Optimizing the reaction requires balancing catalyst, solvent, and temperature. The table below summarizes representative yields for the condensation of this compound with a model aromatic aldehyde (e.g., 4-chlorobenzaldehyde) under various conditions, based on trends reported in the literature for similar oxindole condensations.
Disclaimer: The following data are illustrative and represent typical trends. Actual yields may vary based on specific substrate, scale, and experimental setup.
| Entry | Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) | Notes |
| 1 | Piperidine (0.2) | Ethanol | 80 (Reflux) | 6 | 85 | Standard conditions, good for many substrates. |
| 2 | Pyrrolidine (0.2) | Ethanol | 80 (Reflux) | 5 | 88 | Pyrrolidine is often slightly more reactive than piperidine. |
| 3 | Piperidine (0.2) | Toluene | 110 (Reflux) | 4 | 92 | Use of a Dean-Stark trap to remove water is recommended. |
| 4 | Acetic Acid (1.0) | Ethanol | 80 (Reflux) | 12 | 55 | Acid catalysis is possible but often less efficient than base catalysis for this reaction. |
| 5 | No Catalyst | Ethanol | 80 (Reflux) | 24 | <10 | Demonstrates the necessity of a catalyst. |
| 6 | Piperidine (0.2) | DMF | 100 | 4 | 90 | Good for poorly soluble starting materials. |
Experimental Protocols
Representative Protocol for the Synthesis of (Z)-6-amino-3-(4-chlorobenzylidene)indolin-2-one
Disclaimer: This is a representative protocol adapted from general procedures for Knoevenagel condensation of oxindoles. Researchers should perform their own optimization and safety assessment.
Materials:
-
This compound (1.0 mmol, 148.16 mg)
-
4-Chlorobenzaldehyde (1.05 mmol, 147.6 mg)
-
Piperidine (0.2 mmol, 0.02 mL)
-
Absolute Ethanol (10 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (148.16 mg) and absolute ethanol (10 mL).
-
Stir the mixture at room temperature to achieve a suspension.
-
Add 4-chlorobenzaldehyde (147.6 mg) to the flask, followed by the addition of piperidine (0.02 mL) via a micropipette.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature with stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, remove the flask from the heat source and allow it to cool to room temperature.
-
Upon cooling, a solid precipitate of the product should form. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted aldehyde or catalyst.
-
Dry the product under vacuum to obtain the (Z)-6-amino-3-(4-chlorobenzylidene)indolin-2-one. Further purification can be achieved by recrystallization from ethanol if necessary.
Visualizations: Workflows and Pathways
Experimental Workflow for Reaction Optimization
The following diagram illustrates a logical workflow for optimizing the condensation reaction conditions.
Caption: A workflow for systematic optimization of the condensation reaction.
Signaling Pathway Inhibition by this compound Derivatives
Many 3-substituted indolin-2-one derivatives are known to be potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels).
Caption: Inhibition of the VEGFR-2 signaling pathway by a synthesized derivative.
References
Technical Support Center: Scale-Up Synthesis of 6-Aminoindolin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the scale-up synthesis of 6-Aminoindolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the large-scale production of this compound?
A1: The most prevalent and scalable synthetic route involves the catalytic hydrogenation of 6-nitroindolin-2-one. This method is often preferred for its relatively clean conversion and the availability of the starting material. Key considerations for scale-up include catalyst selection (commonly palladium on carbon), solvent choice, hydrogen pressure, and temperature control.
Q2: What are the critical safety concerns when scaling up the reduction of 6-nitroindolin-2-one?
A2: The primary safety concern is the highly exothermic nature of the nitro group reduction. On a large scale, inefficient heat dissipation can lead to a rapid temperature and pressure increase, creating a risk of a runaway reaction. Proper reactor design with adequate cooling capacity and careful control of the addition rate of reagents are crucial. Additionally, handling hydrogen gas under pressure requires specialized equipment and adherence to strict safety protocols. The use of pyrophoric catalysts like Palladium on Carbon also necessitates careful handling procedures to prevent ignition upon exposure to air.
Q3: How can I control the impurity profile during the scale-up synthesis?
A3: Impurity control is critical for the quality of the final product. Common impurities can arise from incomplete reaction, side reactions, or degradation of the product. Key strategies for impurity control include:
-
Monitoring Reaction Completion: Utilize in-process controls (e.g., HPLC) to ensure the complete conversion of the 6-nitroindolin-2-one starting material.
-
Controlling Reaction Conditions: Avoid excessive temperatures or reaction times, which can lead to the formation of degradation products.
-
Catalyst Selection and Loading: Use a highly selective catalyst and optimize its loading to minimize side reactions.
-
Purification: Develop a robust crystallization procedure to effectively purge impurities from the final product.
Q4: What are the challenges associated with the filtration and drying of this compound on a large scale?
A4: On a large scale, filtration can be slow due to the physical properties of the crystalline product. The choice of filter type (e.g., Nutsche filter dryer) is important for efficient solid-liquid separation and washing. For drying, it is essential to control the temperature to prevent degradation of the heat-sensitive this compound. The drying process should also be designed to achieve the desired residual solvent levels and to control the final polymorphic form of the product.
Troubleshooting Guides
Issue 1: Incomplete Reduction of 6-Nitroindolin-2-one
| Symptom | Possible Cause | Recommended Action |
| HPLC analysis shows the presence of starting material (6-nitroindolin-2-one) after the expected reaction time. | Catalyst Deactivation: The Palladium on Carbon (Pd/C) catalyst may be poisoned by impurities in the starting material or solvents. | - Ensure high purity of starting materials and solvents.- Consider using a fresh batch of catalyst.- Increase catalyst loading after careful evaluation on a smaller scale. |
| Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed to completion in a reasonable time. | - Verify the hydrogen pressure is at the recommended level for the specific protocol.- Check for leaks in the hydrogenation system. | |
| Poor Mass Transfer: Inadequate agitation can lead to poor contact between the catalyst, substrate, and hydrogen. | - Increase the agitation speed to ensure the catalyst is well suspended.- Evaluate the design of the agitator for suitability at the current scale. |
Issue 2: Poor Yield After Crystallization
| Symptom | Possible Cause | Recommended Action |
| The isolated yield of this compound is significantly lower than expected. | Suboptimal Crystallization Solvent: The chosen solvent system may not provide the ideal balance of solubility for the product and insolubility for impurities. | - Conduct solubility studies to identify a more suitable solvent or solvent mixture.- Optimize the ratio of anti-solvent to solvent. |
| Rapid Cooling Profile: Cooling the solution too quickly can lead to the formation of fine particles that are difficult to filter and may trap impurities. | - Implement a controlled, gradual cooling profile to promote the growth of larger, more easily filterable crystals. | |
| Product Loss in Mother Liquor: A significant amount of product may remain dissolved in the crystallization solvent. | - Optimize the final crystallization temperature to minimize solubility.- Consider a second crop crystallization from the mother liquor. |
Issue 3: Product Color Out of Specification
| Symptom | Possible Cause | Recommended Action |
| The final product has a darker color than the desired off-white to light-yellow appearance. | Oxidation of the Amino Group: The amino group in this compound is susceptible to oxidation, especially at elevated temperatures or in the presence of air. | - Conduct the reaction, filtration, and drying steps under an inert atmosphere (e.g., nitrogen).- Minimize the exposure of the product to high temperatures. |
| Presence of Colored Impurities: Impurities formed during the reaction may be colored. | - Review the impurity profile and identify the colored species.- Optimize the purification process (e.g., by performing a carbon treatment) to remove these impurities. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound
| Parameter | Lab-Scale (100 g) | Pilot-Scale (10 kg) |
| Starting Material | 6-nitroindolin-2-one | 6-nitroindolin-2-one |
| Catalyst | 5% Pd/C (5% w/w) | 5% Pd/C (5% w/w) |
| Solvent | Ethanol (10 vol) | Ethanol (10 vol) |
| Hydrogen Pressure | 50 psi | 50 psi |
| Reaction Temperature | 50 °C | 50-55 °C (Exotherm control) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 90-95% | 85-90% |
| Purity (HPLC) | >99.0% | >98.5% |
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of 6-Nitroindolin-2-one (Pilot-Scale)
Materials:
-
6-Nitroindolin-2-one (10.0 kg)
-
5% Palladium on Carbon (50% wet, 0.5 kg)
-
Ethanol (100 L)
-
Pressurized Hydrogen Gas
Equipment:
-
150 L Hydrogenation Reactor
-
Inert-gas system (Nitrogen)
-
Temperature and pressure monitoring and control systems
-
Filtration unit (e.g., Nutsche filter)
-
Vacuum dryer
Procedure:
-
Reactor Inerting: Purge the hydrogenation reactor with nitrogen to remove all oxygen.
-
Charging: Under a nitrogen atmosphere, charge the reactor with 6-nitroindolin-2-one and ethanol.
-
Catalyst Slurry: In a separate vessel, prepare a slurry of the 5% Pd/C catalyst in ethanol under a nitrogen atmosphere.
-
Catalyst Charging: Carefully transfer the catalyst slurry to the reactor.
-
Hydrogenation:
-
Seal the reactor and perform several nitrogen/vacuum cycles to ensure an inert atmosphere.
-
Pressurize the reactor with hydrogen to 50 psi.
-
Begin agitation and heat the reactor contents to 50 °C.
-
Monitor the reaction progress by HPLC. The reaction is typically complete in 6-8 hours.
-
-
Catalyst Filtration:
-
Once the reaction is complete, cool the reactor to room temperature and vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pre-wetted filter aid to remove the catalyst. Wash the catalyst cake with ethanol.
-
-
Crystallization:
-
Concentrate the filtrate under reduced pressure.
-
Cool the concentrated solution under a controlled cooling profile to induce crystallization.
-
-
Isolation and Drying:
-
Isolate the product by filtration and wash the cake with cold ethanol.
-
Dry the product in a vacuum oven at a controlled temperature (e.g., 50-60 °C) until the residual solvent levels are within specification.
-
Visualizations
Caption: Logical workflow of challenges in the scale-up synthesis of this compound.
Caption: Troubleshooting workflow for an in-process deviation during synthesis.
analytical methods for detecting impurities in 6-Aminoindolin-2-one
Welcome to the technical support center for the analytical characterization of 6-Aminoindolin-2-one. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during impurity detection and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in this compound?
A1: Impurities in this compound can originate from various sources, including the synthetic route, degradation, and storage. While a specific, exhaustive list is dependent on the manufacturing process, potential impurities can be categorized as:
-
Process-Related Impurities: Unreacted starting materials, intermediates, and by-products from the synthetic pathway.
-
Degradation Products: Impurities formed due to exposure to light, heat, humidity, or oxidative stress. For instance, oxidation of the amino group could lead to the formation of related nitrogen oxides[1].
-
Enantiomeric Impurities: If a chiral synthesis is employed, the undesired enantiomer could be present.
Q2: Which analytical technique is most suitable for detecting impurities in this compound?
A2: The choice of technique depends on the nature of the impurities and the analytical objective (detection, quantification, or identification). High-Performance Liquid Chromatography (HPLC) is the most frequently applied methodology for analyzing amino acid-related impurities.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic technique like Gas Chromatography (GC) or HPLC, are essential for structural elucidation and identification.[3][4][5]
Q3: Can NMR spectroscopy be used for quantifying low-level impurities?
A3: Yes, modern high-field NMR spectroscopy is a powerful tool for both identifying and quantifying impurities, even at low levels.[4] Its suitability for detecting impurities at levels required by ICH guidelines (e.g., 0.05%) has been demonstrated, making it a valuable orthogonal technique to chromatography.[6] The non-destructive nature of NMR allows for easy sample preparation and provides comprehensive structural information in a single analysis.[4]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q: Why am I observing poor peak resolution or broad peaks in my chromatogram?
A: Poor peak shape can be caused by several factors.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.
-
Column Contamination or Degradation: The column may be contaminated or have lost its stationary phase. Try flushing the column with a strong solvent or replace it if necessary.
-
Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase may not be optimal. For amino compounds, the mobile phase pH can significantly impact peak shape.
-
High Dead Volume: Check all connections between the injector, column, and detector for excessive tubing length or poor fittings.
Q: My baseline is drifting or noisy. What should I do?
A: An unstable baseline can compromise sensitivity and integration accuracy.
-
Temperature Fluctuations: Ensure the column and mobile phase are in a temperature-controlled environment.[7]
-
Mobile Phase Issues: The mobile phase may be improperly mixed, or one of the components may be degrading. Freshly prepare eluents and ensure thorough degassing.
-
Contaminated Column/Detector: A contaminated guard column, analytical column, or detector cell can cause baseline drift.[7] Flush the system to remove contaminants.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: My compound, this compound, is not volatile. Can I still use GC-MS?
A: Yes, but it requires a derivatization step. Amino acids and related polar compounds are generally not volatile enough for direct GC analysis.[8] A two-step derivatization, such as esterification followed by acylation, can convert the polar functional groups into more volatile, thermally stable derivatives suitable for GC-MS.[8]
Q: I see many background peaks in my mass spectrum. How can I identify my target impurities?
A: High background can originate from column bleed, contaminated carrier gas, or the sample matrix.
-
Run a Blank: Inject a solvent blank to identify peaks originating from the system itself.[5]
-
High-Resolution MS (HRMS): Using HRMS provides high mass accuracy (sub-ppm), which allows for the confident assignment of elemental compositions to your peaks of interest, clearly distinguishing them from background noise.[5]
-
MS/MS Experiments: Tandem mass spectrometry (MS/MS) can be used to fragment a specific ion of interest, providing structural information that aids in confident identification.[5]
Data Presentation
Table 1: Comparison of Key Analytical Techniques for Impurity Profiling
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy |
| Principle | Separation based on polarity | Separation based on volatility and polarity | Detection of nuclear spin transitions in a magnetic field |
| Typical Use | Quantification, Purity testing | Analysis of volatile/semi-volatile impurities | Structural elucidation, Quantification |
| Sensitivity | Good (ppm level) | Excellent (ppb-ppt level) | Moderate (requires >0.01% for routine detection)[6] |
| Specificity | Moderate (based on retention time) | High (based on retention time and mass spectrum) | Very High (unique spectral fingerprint)[4] |
| Sample Prep | Simple dissolution | Often requires derivatization for polar analytes[8] | Simple dissolution in deuterated solvent |
| Notes | Most common method for routine quality control.[3] | Excellent for identifying unknown volatile impurities.[9] | Invaluable for definitive structure confirmation.[4] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling of this compound
-
Sample Preparation: Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Further dilute as needed.
-
Instrumentation: Use a standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 30 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm and 254 nm.
-
-
Data Analysis: Integrate all peaks and report impurities as a percentage of the main peak area. Use a reference standard for quantification if available.
Protocol 2: GC-MS Method for Identification of Volatile Impurities
-
Sample Preparation (Derivatization):
-
To 1 mg of the sample, add 200 µL of 2M HCl in methanol. Heat at 80 °C for 60 minutes to form methyl esters.[8]
-
Evaporate the solvent under a stream of nitrogen.
-
Add 100 µL of pentafluoropropionic anhydride (PFPA) and 100 µL of toluene. Heat at 60 °C for 30 minutes to complete the acylation.[8]
-
The resulting solution is ready for injection.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or high-resolution Orbitrap).[5]
-
GC-MS Conditions (Example):
-
Column: DB-5MS or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm).[10]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]
-
Injector Temperature: 250 °C (splitless mode).[11]
-
Oven Program: Hold at 100 °C for 2 min, then ramp at 4 °C/min to 280 °C, and hold for 15 min.[11]
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting fragmentation patterns.
Visualizations
References
- 1. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aidic.it [aidic.it]
- 10. mdpi.com [mdpi.com]
- 11. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 6-Aminoindolin-2-one: Efficiency and Protocols
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Aminoindolin-2-one, a vital building block for various therapeutic agents, can be synthesized through several methods. This guide provides an objective comparison of the most common synthetic routes, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
The primary and most widely employed route for the synthesis of this compound is the reduction of the readily available precursor, 6-nitroindolin-2-one. The efficiency of this transformation is highly dependent on the reducing agent and the reaction conditions employed. This comparison focuses on two prevalent methods for this reduction: catalytic hydrogenation and chemical reduction using iron in the presence of an acid.
Comparison of Synthesis Methods
| Method | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol | 4 hours | 95 | >98 | [1] |
| Chemical Reduction | Fe powder, NH₄Cl | Ethanol/Water | 6 hours | 88 | ~95 | [2] |
Experimental Protocols
Method 1: Catalytic Hydrogenation
This method utilizes hydrogen gas and a palladium-on-carbon catalyst to achieve a high-yield and clean reduction of the nitro group.
Procedure:
-
To a solution of 6-nitroindolin-2-one (1.0 g, 5.6 mmol) in ethanol (20 mL) in a hydrogenation vessel, 10% palladium on carbon (0.1 g, 10% w/w) is added.
-
The vessel is purged with nitrogen gas and then filled with hydrogen gas to a pressure of 50 psi.
-
The reaction mixture is stirred vigorously at room temperature for 4 hours.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield this compound as a solid.
Method 2: Chemical Reduction with Iron
This classic and cost-effective method employs iron powder in the presence of an ammonium chloride solution to reduce the nitro group.
Procedure:
-
A mixture of 6-nitroindolin-2-one (1.0 g, 5.6 mmol) and iron powder (1.56 g, 28 mmol) in a mixture of ethanol (15 mL) and water (5 mL) is prepared.
-
Ammonium chloride (1.5 g, 28 mmol) is added to the suspension.
-
The reaction mixture is heated to reflux and stirred for 6 hours.
-
After cooling to room temperature, the mixture is filtered through celite.
-
The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford this compound.
Logical Workflow for Method Selection
The choice between these synthetic methods often depends on the specific requirements of the research, such as scale, cost, and available equipment. The following diagram illustrates a logical workflow for selecting the appropriate method.
Caption: Workflow for selecting a synthesis method for this compound.
Signaling Pathway of Synthesis
While not a biological signaling pathway, the chemical transformation from 6-nitroindolin-2-one to this compound can be visualized as a reaction pathway.
Caption: Chemical transformation pathway from 6-nitroindolin-2-one.
References
6-Aminoindolin-2-one Derivatives and Sunitinib: A Comparative Guide for Kinase Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of 6-aminoindolin-2-one derivatives and Sunitinib as kinase inhibitors. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
Sunitinib, a multi-kinase inhibitor, is a well-established therapeutic agent targeting several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, FMS-like tyrosine kinase 3 (FLT3), and Rearranged during Transfection (RET). Emerging this compound derivatives have demonstrated promising inhibitory activity against key kinases, with some showing superior potency against specific targets compared to Sunitinib. This guide delves into a quantitative comparison of their inhibitory profiles, explores the relevant signaling pathways, and provides detailed experimental protocols for their evaluation.
I. Comparative Kinase Inhibitory Profile
The following tables summarize the available quantitative data on the half-maximal inhibitory concentrations (IC50) of various this compound derivatives and Sunitinib against a panel of kinases. This data highlights the potential of these derivatives as potent and, in some cases, more selective kinase inhibitors.
| Compound | VEGFR-2 IC50 (nM) | PDGFRα IC50 (nM) | PDGFRβ IC50 (nM) | Reference |
| Sunitinib | 78.46 | 43.88 | 2.13 | [1] |
| Compound 6f | 7.49 | 7.41 | 6.18 | [1] |
| Compound 9f | 22.21 | 9.9 | 6.62 | [1] |
| Table 1: Comparison of IC50 values of 2-oxoindole derivatives (compounds 6f and 9f) and Sunitinib against VEGFR-2, PDGFRα, and PDGFRβ. |
| Compound | VEGFR-2 IC50 (µM) | Reference |
| Sunitinib | 0.139 | [2] |
| Compound 5b | 0.160 | [2] |
| Compound 10e | 0.358 | [2] |
| Compound 10g | 0.087 | [2] |
| Compound 15a | 0.180 | [2] |
| Compound 17a | 0.078 | [2] |
| Table 2: Comparison of IC50 values of various indolin-2-one derivatives and Sunitinib against VEGFR-2. |
| Kinase Target | Sunitinib IC50 (nM) | Reference |
| c-KIT | - | - |
| FLT3 (wild-type) | 250 | [3] |
| FLT3 (ITD mutation) | 50 | [3] |
| FLT3 (Asp835 mutation) | 30 | [3] |
| RET | - | - |
| Table 3: IC50 values of Sunitinib against other key kinase targets. Comparable data for this compound derivatives against these specific kinases is not readily available in the reviewed literature. |
II. Signaling Pathways
The following diagrams, generated using DOT language, illustrate the signaling pathways targeted by both Sunitinib and this compound derivatives. Understanding these pathways is crucial for elucidating their mechanism of action and potential therapeutic effects.
Caption: VEGFR and PDGFR signaling pathways and points of inhibition.
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound derivatives and Sunitinib.
A. In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against a specific kinase.
References
6-Aminoindolin-2-one: A Promising Scaffold for Kinase Inhibitor Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The indolin-2-one (oxindole) core is a well-established and privileged scaffold in medicinal chemistry, forming the basis of several approved kinase inhibitor drugs. Within this family, derivatives of 6-aminoindolin-2-one are emerging as a versatile platform for the development of potent and selective kinase inhibitors. This guide provides a comprehensive comparison of the this compound scaffold with alternative kinase inhibitor scaffolds, supported by experimental data and detailed methodologies to aid in the validation and advancement of new therapeutic agents.
The Indolin-2-one Scaffold: A Foundation for Kinase Inhibition
The indolin-2-one scaffold has proven to be a highly successful starting point for the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases is a crucial feature of its inhibitory mechanism. Notably, substitutions at the C5 and C6 positions of the indolin-2-one ring have been shown to significantly influence potency and selectivity.[1]
The 6-amino group, in particular, offers a valuable handle for synthetic modification, allowing for the introduction of a wide range of substituents to explore the chemical space around the ATP-binding pocket and achieve desired selectivity profiles. Research has highlighted the potential of 3,5,6-substituted indolin-2-one derivatives as potent inhibitors of kinases such as Aurora B, a key regulator of mitosis and a target in oncology.[2]
Performance Comparison: this compound Derivatives vs. Alternative Scaffolds
To provide a clear perspective on the potential of the this compound scaffold, the following table summarizes its performance characteristics against other well-established kinase inhibitor scaffolds. The data presented is a synthesis of reported values for representative compounds from each class, targeting key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFR), and Aurora B.
| Scaffold | Representative Compound(s) | Target Kinase(s) | IC50 (nM) | Key Advantages | Key Disadvantages |
| This compound Derivative | (Hypothetical optimized derivative) | Aurora B, VEGFR-2, PDGFR | 10 - 100 | Good synthetic tractability, potential for high selectivity through 6-amino functionalization. | Relatively less explored compared to 5-substituted isomers, potential for off-target effects depending on substitution. |
| 5-Substituted Indolin-2-one | Sunitinib | VEGFR-2, PDGFRβ, c-KIT, FLT3 | 2 - 10 | Clinically validated scaffold, multi-targeted activity. | Can have off-target toxicities due to multi-kinase activity. |
| Quinazoline | Gefitinib, Erlotinib | EGFR | 2 - 37 | High potency, clinically approved drugs. | Acquired resistance through mutations in the target kinase is common. |
| Pyrimidine | Imatinib | Bcr-Abl, c-KIT, PDGFR | 100 - 600 | High specificity for certain kinases, paradigm for targeted cancer therapy. | Resistance can develop, narrower spectrum of activity. |
| Pyrazolopyrimidine | Ruxolitinib | JAK1, JAK2 | 2.8 - 3.3 | Potent and selective for the JAK family. | Can be associated with myelosuppression. |
Experimental Protocols for Scaffold Validation
The validation of a novel kinase inhibitor scaffold requires a series of robust in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay is a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption indicates inhibition of the kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the kinase to the desired concentration in kinase buffer.
-
Prepare a solution of the substrate peptide and ATP in kinase buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound derivative) in DMSO.
-
-
Kinase Reaction:
-
Add the test compound dilutions to a 384-well plate.
-
Add the kinase solution to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Add a commercially available luminescent kinase assay reagent (which contains luciferase and luciferin) to each well. This reagent detects the amount of remaining ATP.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of a kinase inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., a cell line known to overexpress the target kinase) in appropriate growth medium.
-
-
Compound Treatment:
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which the target kinases operate is crucial for rational drug design and for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical workflow for kinase inhibitor validation.
References
Comparative Guide to Structure-Activity Relationships of 6-Aminoindolin-2-one Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-aminoindolin-2-one derivatives, a promising class of compounds in the development of targeted cancer therapies. By exploring the impact of various structural modifications on their inhibitory activity against key protein kinases, this document aims to inform the rational design of novel and more potent therapeutic agents.
Introduction
The this compound scaffold, also known as 6-amino-2-oxindole, has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. This core structure serves as a versatile template for the synthesis of compounds that can selectively target the ATP-binding sites of various kinases, which are often dysregulated in cancer. This guide focuses on the SAR of derivatives at the 6-position, highlighting how different substituents influence their potency and selectivity against critical oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinase B.
Performance Comparison of 6-Substituted Indolin-2-one Derivatives
The inhibitory activity of this compound derivatives is significantly influenced by the nature of the substituent at the 6-position. The following tables summarize the in vitro inhibitory activities of two series of 6-substituted indolin-2-one derivatives against key protein kinases.
6-Ureido-3-pyrrol-2-ylmethylideneindolin-2-one Derivatives as Multi-Kinase Inhibitors
A series of 6-arylureido-3-pyrrol-2-ylmethylideneindolin-2-one derivatives were synthesized and evaluated for their inhibitory activity against a panel of receptor tyrosine kinases. The core structure involves a urea linkage at the 6-position of the indolin-2-one ring. The following table presents the half-maximal inhibitory concentrations (IC50) for selected compounds from this series, demonstrating the impact of substitutions on the arylureido moiety.
Table 1: In Vitro Kinase Inhibition Profile of 6-Arylureido-3-pyrrol-2-ylmethylideneindolin-2-one Derivatives [1][2]
| Compound | R Group (on Phenylurea) | VEGFR-2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) | Aurora A IC50 (nM) |
| 1 | H | 18 ± 2 | 11 ± 1 | 25 ± 3 | 85 ± 7 |
| 2 | 4-F | 15 ± 1 | 9 ± 1 | 20 ± 2 | 70 ± 5 |
| 3 | 4-Cl | 12 ± 1 | 7 ± 1 | 15 ± 1 | 65 ± 4 |
| 4 | 4-CH3 | 25 ± 3 | 15 ± 2 | 30 ± 3 | 95 ± 8 |
| 5 | 4-OCH3 | 30 ± 4 | 20 ± 2 | 35 ± 4 | 110 ± 10 |
| Sunitinib | (Reference Drug) | 5 ± 1 | 2 ± 0.5 | 4 ± 1 | >1000 |
Data presented as mean ± standard deviation.
SAR Analysis:
-
The unsubstituted phenylurea derivative (1) displayed potent inhibition against VEGFR-2, PDGFRβ, and c-Kit.
-
Introduction of electron-withdrawing groups, such as fluorine (2) and chlorine (3) , at the 4-position of the phenylurea ring generally led to a slight enhancement in inhibitory activity across the tested kinases.
-
Conversely, the introduction of an electron-donating methyl group (4) or a methoxy group (5) resulted in a modest decrease in potency.
-
Notably, several of these derivatives exhibited significant inhibition of Aurora A kinase, a target not potently inhibited by the reference drug Sunitinib.
6-(Substituted-phenyl)-3-((1H-pyrrol-2-yl)methylene)indolin-2-one Derivatives as Aurora B Kinase Inhibitors
In another study focusing on Aurora B kinase, a series of indolin-2-one derivatives with various substitutions at the 6-phenyl moiety were investigated. The data highlights the importance of this position for achieving potent and selective Aurora B inhibition.
Table 2: In Vitro Aurora B Kinase Inhibition and Antiproliferative Activity of 6-(Substituted-phenyl)indolin-2-one Derivatives
| Compound | R Group (on 6-Phenyl) | Aurora B IC50 (nM) | MDA-MB-468 IC50 (nM) |
| 6 | H | 84.4 | 21.0 ± 2.9 |
| 7 | 3-hydroxy | ≥90% inhibition at 100 nM | ND |
| 8a | 3-cyclopropylurea | 10.5 | 29.1 ± 7.3 |
| 8b | 4-cyclopropylurea | >100 | ND |
| 9 | 3-carbamate | 16.2 | 32.6 ± 9.9 |
ND: Not Determined. Data for antiproliferative activity presented as mean ± standard deviation.
SAR Analysis:
-
The parent compound with an unsubstituted 6-phenyl ring (6) showed moderate Aurora B inhibition.
-
The introduction of a cyclopropylurea group at the 3-position of the 6-phenyl ring (8a) resulted in a significant increase in potency against Aurora B. The position of this substituent was critical, as the 4-substituted analog (8b) was much less active.
-
A carbamate substituent at the 3-position (9) also conferred potent Aurora B inhibitory activity.
-
These modifications at the 6-phenyl ring demonstrate the potential to enhance potency and selectivity for Aurora B kinase.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a specific kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, Aurora B)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a specific peptide or protein)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase enzyme, the specific substrate, and the kinase buffer.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence or fluorescence) is typically proportional to the amount of ADP produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MDA-MB-468)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway targeted by this compound derivatives and a typical experimental workflow for their evaluation.
Caption: VEGF Signaling Pathway targeted by this compound derivatives.
Caption: A typical experimental workflow for SAR studies of kinase inhibitors.
References
A Head-to-Head Comparison of Indolinone-Based Kinase Inhibitors in Oncology
A detailed analysis of the efficacy, safety, and mechanisms of action of Sunitinib, Pazopanib, and Axitinib, prominent 6-Aminoindolin-2-one based inhibitors in cancer therapy.
In the landscape of targeted cancer therapies, this compound derivatives have emerged as a critical class of small molecule inhibitors, primarily targeting receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation. This guide provides a head-to-head comparison of three leading inhibitors from this class: Sunitinib, Pazopanib, and Axitinib, with a brief overview of Nintedanib to highlight the diverse applications of this chemical scaffold. This analysis is intended for researchers, clinicians, and drug development professionals to facilitate informed decisions in oncology research and practice.
Mechanism of Action: Targeting Key Angiogenesis Pathways
Sunitinib, Pazopanib, and Axitinib share a common mechanism of action by inhibiting multiple RTKs involved in angiogenesis and tumor cell growth.[1][2][3] Their primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α and -β).[1][2][3] By blocking these signaling pathways, these inhibitors effectively disrupt tumor blood vessel formation, leading to the starvation of tumors and inhibition of their growth and metastasis.[1][2][3] While all three drugs target VEGFR and PDGFR, they exhibit different potency and selectivity profiles against a broader range of kinases.[1][4][5]
Sunitinib, for instance, also inhibits other RTKs such as KIT, FLT3, and RET.[1][6] Pazopanib is also known to inhibit c-Kit and FGFR.[2][7] Axitinib is a potent and selective second-generation inhibitor of VEGFRs 1, 2, and 3.[4][8][9] Nintedanib, while also an indolinone-based kinase inhibitor, is primarily used in the treatment of idiopathic pulmonary fibrosis and targets FGFR, PDGFR, and VEGFR.[10][11][12]
Head-to-Head Clinical Efficacy in Renal Cell Carcinoma
Direct comparative clinical trials have been conducted, most notably for Sunitinib and Pazopanib in the first-line treatment of metastatic renal cell carcinoma (mRCC). The COMPARZ (Comparing Pazopanib and Sunitinib in Untreated RCC) trial was a landmark head-to-head study that demonstrated the non-inferiority of pazopanib to sunitinib in terms of progression-free survival (PFS).[13][14]
Another key trial, the AXIS study, compared axitinib with sorafenib in the second-line treatment of mRCC, showing a significant improvement in PFS with axitinib.[9] More recently, combination therapies of axitinib with immunotherapy agents like pembrolizumab and avelumab have shown superiority over sunitinib in the first-line setting for advanced RCC.[15][16][17]
Quantitative Comparison of Clinical Outcomes
| Inhibitor | Trial (Setting) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |
| Sunitinib | COMPARZ (1L mRCC) | 9.5 months | 24% | [14] |
| Pazopanib | COMPARZ (1L mRCC) | 8.4 months | 31% | [14] |
| Axitinib + Avelumab | JAVELIN Renal 101 (1L mRCC) | 13.8 months (in PD-L1+ patients) | 55.2% (in PD-L1+ patients) | [15] |
| Sunitinib | JAVELIN Renal 101 (1L mRCC) | 8.4 months (in PD-L1+ patients) | 25.5% (in PD-L1+ patients) | [15] |
| Axitinib + Pembrolizumab | KEYNOTE-426 (1L mRCC) | 15.1 months | 59.3% | [17] |
| Sunitinib | KEYNOTE-426 (1L mRCC) | 11.1 months | 35.7% | [17] |
Safety and Tolerability Profiles
While demonstrating comparable efficacy, Sunitinib and Pazopanib exhibit distinct side-effect profiles.[13][14][18] The COMPARZ trial highlighted that patients treated with sunitinib experienced more fatigue, hand-foot syndrome, and mucositis.[13][14] Conversely, pazopanib was associated with a higher incidence of liver function abnormalities.[13][14] These differences in tolerability are crucial considerations for patient management and treatment selection. Axitinib is associated with side effects such as diarrhea, hypertension, and fatigue.[9][19]
Experimental Protocols
COMPARZ Trial (NCT00720941)
-
Objective: To compare the efficacy, safety, and tolerability of pazopanib versus sunitinib in treatment-naïve patients with advanced or metastatic renal cell carcinoma.
-
Study Design: A randomized, open-label, parallel-group, phase III non-inferiority trial.
-
Patient Population: 1110 patients with clear-cell mRCC who had not received prior systemic therapy.
-
Intervention: Patients were randomized to receive either pazopanib (800 mg once daily) or sunitinib (50 mg once daily for 4 weeks, followed by 2 weeks off).
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), safety, and quality of life.
JAVELIN Renal 101 Trial (NCT02684006)
-
Objective: To compare the efficacy and safety of avelumab combined with axitinib versus sunitinib as a first-line treatment for patients with advanced renal cell carcinoma.
-
Study Design: A randomized, open-label, phase III trial.
-
Patient Population: 886 patients with previously untreated, advanced RCC.
-
Intervention: Patients were randomized to receive either avelumab (10 mg/kg intravenously every 2 weeks) plus axitinib (5 mg orally twice daily) or sunitinib (50 mg orally once daily for 4 weeks, followed by 2 weeks off).
-
Primary Endpoint: Progression-free survival (PFS) in patients with PD-L1-positive tumors.
-
Secondary Endpoints: PFS in the overall population, overall survival (OS), and objective response rate (ORR).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating these inhibitors.
Caption: Targeted signaling pathway of indolinone-based inhibitors.
Caption: General experimental workflow for inhibitor evaluation.
Conclusion
Sunitinib, Pazopanib, and Axitinib represent significant advancements in the treatment of mRCC and other solid tumors. While they share a common core structure and mechanism of action, their distinct kinase inhibition profiles and resulting differences in efficacy and safety are critical for personalized medicine. Head-to-head clinical trials have provided invaluable data for clinicians to weigh the benefits and risks of each agent for individual patients. The continued development of novel this compound based inhibitors and their evaluation in combination with other therapeutic modalities holds great promise for the future of cancer therapy.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 3. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. Pazopanib - Wikipedia [en.wikipedia.org]
- 8. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urology-textbook.com [urology-textbook.com]
- 10. What is the mechanism of Nintedanib esylate? [synapse.patsnap.com]
- 11. Idiopathic pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Pazopanib vs Sunitinib in Metastatic Renal Cell Carcinoma: How Do We Choose? - The ASCO Post [ascopost.com]
- 14. Pazopanib and Sunitinib Compared [medscape.com]
- 15. FDA Approves Avelumab Plus Axitinib Versus Sunitinib | ACKC.org [ackc.org]
- 16. A clinical study of Pembrolizumab plus axitinib vs. sunitinib in advanced kidney cancer | MedPath [trial.medpath.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Comparing the Efficacy and Side Effect Profiles of Pazopanib and Sunitinib in the Treatment of Advanced Renal Cell Carcinoma: A Narrative Literature Review [ijscia.com]
- 19. Axitinib - Wikipedia [en.wikipedia.org]
Assessing the Selectivity Profile of 6-Aminoindolin-2-one Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-aminoindolin-2-one scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. Its versatility allows for the development of both multi-targeting and highly selective agents against various kinase families implicated in cancer and other diseases. This guide provides a comparative analysis of the selectivity profiles of representative this compound-based kinase inhibitors, supported by experimental data and detailed methodologies for key assays.
Data Presentation: Comparative Selectivity of this compound Derivatives
The selectivity of kinase inhibitors is a critical determinant of their therapeutic window and potential off-target effects. The following tables summarize the inhibitory activity (IC50) of selected this compound derivatives against a panel of kinases, offering a comparative view of their selectivity profiles.
Table 1: Selectivity Profile of an Aurora B-Selective this compound Derivative (Compound 8a)
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Aurora B | - | 10.5 [1] |
| Aurora A | < 80% | - |
| VEGFR2 | < 55% | - |
| PDGFRβ | < 55% | - |
| RET | < 55% | - |
| Ten-kinase panel data summary | Shows a more selective profile than its parent compound 1[1] | - |
Compound 8a is a cyclopropylurea derivative of this compound designed for potent and selective Aurora B inhibition.[1]
Table 2: Selectivity Profile of Sunitinib, a Multi-Targeted Indolin-2-one Kinase Inhibitor
Sunitinib, an FDA-approved drug, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor based on the indolin-2-one scaffold. It serves as a benchmark for comparing the selectivity of newer, more targeted derivatives.
| Kinase Target | IC50 (nM) |
| PDGFRβ | 2[2] |
| VEGFR2 (Flk-1) | 80[2] |
| c-Kit | - |
| FLT3 | - |
| RET | - |
| CSF1R | - |
Sunitinib is known to inhibit multiple kinases, contributing to its broad anti-cancer activity and also its side-effect profile.[2][3]
Table 3: Selectivity of an Imidazo[4,5-c]pyridin-2-one Based DNA-PK Inhibitor (Compound 78)
While not a direct this compound, this compound shares a similar bicyclic core and highlights the potential for developing highly selective inhibitors from related scaffolds.
| Kinase Target | IC50 (nM) |
| DNA-PK | nM range |
| PI3Kα | > 100-fold selectivity vs DNA-PK |
| mTOR | > 100-fold selectivity vs DNA-PK |
Compound 78 demonstrates excellent selectivity for DNA-PK over related PI3K and PIKK family members.
Experimental Protocols
Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to characterize the inhibitors discussed.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is measured as a decrease in substrate phosphorylation. Various detection methods can be employed, including radiometric, fluorescence-based, and luminescence-based readouts.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase reaction buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Detection reagents (e.g., [γ-³²P]ATP for radiometric assays, or antibodies/reagents for fluorescence/luminescence detection)
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a microplate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination: Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Detection: Quantify the amount of phosphorylated substrate using the chosen detection method.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Clonogenic Survival Assay
This cell-based assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of the cytotoxic or cytostatic effects of a compound.
Principle: Cells are treated with the inhibitor, and their long-term ability to form colonies is evaluated. A reduction in colony formation indicates an anti-proliferative effect.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compounds
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Staining solution (e.g., crystal violet in methanol)
-
Cell culture plates (e.g., 6-well plates)
Procedure:
-
Cell Seeding: Plate a known number of cells into each well of a 6-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the this compound inhibitor for a defined period (e.g., 24-72 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a solution like methanol or a methanol/acetic acid mixture.
-
Stain the colonies with crystal violet solution.
-
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control.
Western Blotting for Target Engagement and Downstream Signaling
Western blotting is used to detect specific proteins in a cell lysate, allowing for the assessment of target engagement (e.g., inhibition of kinase autophosphorylation) and the effect on downstream signaling pathways.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (total and phosphorylated forms).
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Aurora B, anti-total-Aurora B, anti-phospho-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse treated and untreated cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and add a chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
Mandatory Visualization
Signaling Pathway of Aurora B Kinase
Caption: Aurora B signaling pathway and the point of inhibition.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: Workflow for assessing kinase inhibitor selectivity.
Logical Relationship of Selectivity and Therapeutic Window
Caption: Relationship between inhibitor selectivity and therapeutic window.
References
- 1. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Potential of the 6-Aminoindolin-2-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of the 6-aminoindolin-2-one scaffold, a core structure in many targeted cancer therapies. Due to the limited publicly available preclinical data on the specific compound this compound, this guide will focus on a comparative analysis of its well-studied derivatives, which are established multi-kinase inhibitors. These alternatives, including Sunitinib, Sorafenib, and Semaxanib (SU5416), serve as benchmarks for evaluating the potential of novel compounds based on the this compound core.
Executive Summary
The indolin-2-one skeleton is a privileged scaffold in medicinal chemistry, forming the basis of several FDA-approved kinase inhibitors. These drugs primarily target receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). This guide presents a side-by-side comparison of key derivatives, summarizing their in vitro potency and in vivo efficacy, alongside detailed experimental protocols for researchers seeking to validate novel compounds with a similar structural framework.
Data Presentation: Comparative In Vitro and In Vivo Performance
The following tables summarize the quantitative data for prominent indolin-2-one-based kinase inhibitors, providing a baseline for the evaluation of new chemical entities.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 Values)
| Compound | Target Kinase | IC50 (nM) | Cell Line/Assay Conditions |
| Semaxanib (SU5416) | VEGFR2 (KDR) | 1,230 | Endothelial Cell Proliferation Assay |
| c-Kit | 30 | Biochemical Assay | |
| FLT3 | 160 | Biochemical Assay | |
| RET | 170 | Biochemical Assay | |
| Sunitinib | PDGFRα | 2 | Biochemical Assay |
| VEGFR2 | 9 | Biochemical Assay | |
| c-Kit | 4 | Biochemical Assay | |
| Sorafenib | RAF-1 | 6 | Biochemical Assay |
| B-RAF | 22 | Biochemical Assay | |
| VEGFR2 | 90 | Biochemical Assay | |
| PDGFRβ | 57 | Biochemical Assay |
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Sorafenib | PLC/PRF/5 HCC Xenograft | 10 mg/kg, p.o., daily | 49 | |
| PLC/PRF/5 HCC Xenograft | 30 mg/kg, p.o., daily | 100 (complete inhibition) | ||
| PLC/PRF/5 HCC Xenograft | 100 mg/kg, p.o., daily | Partial tumor regression in 50% of mice |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of novel this compound derivatives.
In Vitro Kinase Inhibition Assay (Example: VEGFR2)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human VEGFR2 kinase
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (serially diluted)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well microplates
Procedure:
-
Prepare a master mix containing the assay buffer, ATP, and the peptide substrate.
-
Add the test compound at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant VEGFR2 kinase to initiate the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the kinase detection reagent according to the manufacturer's protocol. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation (MTT) Assay
Objective: To assess the effect of a test compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HUVEC, A549)
-
Cell culture medium and supplements
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Aminoindolin-2-one Based Compounds
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The 6-aminoindolin-2-one scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, giving rise to several clinically important drugs. This guide provides a comparative analysis of the cross-reactivity profiles of key compounds based on this scaffold, supported by experimental data and detailed protocols to aid in the interpretation and design of future studies.
The this compound core has been successfully utilized to target a range of protein kinases, playing a critical role in the development of therapies for cancer and other diseases. However, the high degree of conservation within the ATP-binding site of kinases presents a significant challenge in achieving absolute selectivity. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's cross-reactivity is essential for its preclinical and clinical development.
Comparative Kinase Selectivity Profiles
This section provides a quantitative comparison of the inhibitory activities of prominent this compound based compounds against a panel of protein kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are summarized from various biochemical assays and serve as a critical tool for comparing the selectivity of these inhibitors.
One of the most well-known drugs featuring this scaffold is Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor (GIST).[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2]
Another notable compound is SU6668 (Orantinib) , an early-generation inhibitor targeting VEGFRs, PDGFRs, and Fibroblast Growth Factor Receptors (FGFRs).[3][4] Interestingly, further studies revealed that SU6668 also potently inhibits non-RTKs, such as Aurora kinases and TANK-binding kinase 1 (TBK1), highlighting the importance of broad kinase profiling.[2]
Toceranib is a veterinary drug, structurally similar to Sunitinib, used for the treatment of mast cell tumors in dogs. Its kinase inhibition profile also demonstrates multi-targeted activity.
The following table summarizes the inhibitory activities of these compounds against a selection of key kinases.
| Kinase Target | Sunitinib (IC50/Ki, nM) | SU6668 (Orantinib) (Ki, nM) | Toceranib (IC50, nM) |
| Primary Targets | |||
| VEGFR1 (Flt-1) | 80 (IC50)[2] | 2100[4] | Data not readily available |
| VEGFR2 (KDR/Flk-1) | 80 (IC50)[2] | Data not readily available | Data not readily available |
| PDGFRβ | 2 (IC50)[2] | 8[4] | Data not readily available |
| c-Kit | Potent Inhibition[2] | 100-1000 (IC50)[4] | Data not readily available |
| FGFR1 | >10-fold selective vs VEGFR2[2] | 1200[4] | Data not readily available |
| Off-Targets | |||
| Aurora Kinase A | Data not readily available | Potent Inhibition[2] | Data not readily available |
| TBK1 | Data not readily available | Potent Inhibition[2] | Data not readily available |
| EGFR | >10-fold selective vs VEGFR2[2] | No effect up to 100 µM[4] | Data not readily available |
| Src | >10-fold selective vs VEGFR2[2] | Data not readily available | Data not readily available |
Note: The presented data is compiled from various sources and assay conditions may differ. Direct comparison should be made with caution.
Signaling Pathways and Experimental Workflows
To visualize the biological context of these inhibitors and the methodologies used to assess their cross-reactivity, the following diagrams are provided.
Experimental Protocols
Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for common biochemical kinase assays used to generate the data presented in this guide.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This assay is a common method for quantifying kinase activity in a high-throughput format.
Principle: The HTRF assay measures the phosphorylation of a biotinylated substrate by a kinase. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When these two components are in close proximity (i.e., bound to the phosphorylated substrate), a Förster Resonance Energy Transfer (FRET) signal is generated.
Protocol:
-
Compound Plating: Serially dilute the this compound based compounds in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20) and dispense into a 384-well low-volume microplate.
-
Kinase Reaction:
-
Add the specific protein kinase to the wells containing the test compounds.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP. The final ATP concentration is typically at or near its Km for the specific kinase.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection buffer containing EDTA.
-
Add the HTRF detection reagents (europium cryptate-labeled antibody and streptavidin-XL665).
-
Incubate at room temperature for 60 minutes to allow for the development of the detection signal.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both 665 nm (FRET signal) and 620 nm (cryptate emission). The ratio of these two signals is calculated and used to determine the percent inhibition.
-
Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caliper Microfluidic Mobility-Shift Assay
This technology provides a direct measurement of kinase activity by separating the phosphorylated and non-phosphorylated substrates based on their electrophoretic mobility.
Principle: A fluorescently labeled peptide substrate is incubated with a kinase and ATP. The reaction mixture is then introduced into a microfluidic chip where an electric field is applied. The negatively charged phosphate group added to the substrate upon phosphorylation alters its mobility, allowing for the separation and quantification of both the substrate and product peaks.
Protocol:
-
Compound Plating: Prepare serial dilutions of the test compounds in a 384-well plate.
-
Kinase Reaction:
-
Add the kinase enzyme to the compound wells.
-
Initiate the reaction by adding a solution containing the fluorescently labeled peptide substrate and ATP (typically at Km concentration).
-
Incubate the plate at a controlled temperature (e.g., 28°C) for a specific duration (e.g., 60 minutes).
-
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a high concentration of EDTA.
-
Data Acquisition: Place the assay plate into the Caliper LabChip instrument. The instrument's sipper aspirates the sample from each well into the microfluidic chip for separation and detection. The instrument's software quantifies the amount of substrate and product in each well.
-
Data Analysis: The percent conversion of substrate to product is calculated. The percent inhibition is then determined relative to control wells (no inhibitor). IC50 values are calculated by fitting the dose-response data to a suitable model.
Radiolabeled ATP Filter-Binding Assay
This is a traditional and highly sensitive method for measuring kinase activity.
Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a protein or peptide substrate. The phosphorylated substrate is then captured on a filter membrane, while the unincorporated radiolabeled ATP is washed away. The amount of radioactivity remaining on the filter is proportional to the kinase activity.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, combine the assay buffer, the substrate (protein or peptide), the test compound, and the kinase.
-
Initiate the reaction by adding radiolabeled ATP mixed with cold ATP to achieve the desired specific activity and final concentration.
-
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a set time (e.g., 10-30 minutes).
-
Reaction Quenching and Filtration:
-
Stop the reaction by adding a quenching solution, such as phosphoric acid.
-
Spot the reaction mixture onto a phosphocellulose or other suitable filter membrane.
-
Wash the filter membrane extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.
-
-
Detection:
-
Allow the filter membrane to dry.
-
Add a scintillation cocktail to the filters.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the amount of phosphate incorporated in the presence of the inhibitor relative to the control. Calculate the percent inhibition and subsequently the IC50 value from the dose-response curve.
Conclusion
The this compound scaffold remains a valuable starting point for the design of potent kinase inhibitors. As this guide illustrates, compounds derived from this core can exhibit a range of selectivity profiles, from highly multi-targeted to more selective agents. A comprehensive understanding of a compound's cross-reactivity, obtained through rigorous biochemical profiling using standardized protocols, is indispensable for advancing these molecules through the drug discovery pipeline and for anticipating their clinical effects. The data and methodologies presented here serve as a resource for researchers in this field to make more informed decisions in the design and development of next-generation kinase inhibitors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Personal protective equipment for handling 6-Aminoindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Aminoindolin-2-one (CAS No. 150544-04-0). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound with the following hazard classifications:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
A thorough risk assessment should be conducted before handling this compound.[1][2] The following table summarizes the recommended personal protective equipment (PPE) for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Safety glasses with side shields or chemical safety goggles.[3][4] A face shield is recommended if there is a risk of splashing.[3][4] | Disposable nitrile gloves.[4] Consider double-gloving for added protection. | Laboratory coat.[3] | N95 respirator or higher, especially if the operation is not performed in a fume hood.[1][3] |
| Solution Preparation and Handling | Chemical safety goggles. A face shield should be worn over safety goggles if there is a significant splash hazard.[4] | Chemical-resistant gloves (e.g., nitrile).[3][4] Consult glove manufacturer's compatibility chart. | Chemical-resistant laboratory coat.[3] | Work in a well-ventilated area or a chemical fume hood.[5][6] A respirator may be necessary for large volumes or if ventilation is inadequate.[3] |
| Reaction Quenching and Work-up | Chemical safety goggles and a face shield.[4] | Chemical-resistant gloves.[2] | Chemical-resistant laboratory coat.[3] | All operations should be conducted in a chemical fume hood.[5] |
| Waste Disposal | Chemical safety goggles.[3] | Chemical-resistant gloves.[4] | Laboratory coat.[3] | Work in a well-ventilated area. |
Operational Plan: Weighing and Preparing a Solution
This protocol outlines the steps for safely weighing solid this compound and preparing a solution.
1. Preparation:
- Ensure that a current Safety Data Sheet (SDS) for this compound is accessible and has been reviewed.
- Verify that the chemical fume hood is functioning correctly.
- Assemble all necessary equipment and reagents (e.g., balance, spatula, weigh boat, beaker, solvent, magnetic stirrer).
- Don the appropriate PPE as specified in the table above.
2. Weighing:
- Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of the powder.
- Carefully transfer the desired amount of this compound from the stock container to a weigh boat using a clean spatula.
- Avoid generating dust. If dust is created, gently clean the area with a damp paper towel, which should then be disposed of as hazardous waste.
3. Dissolution:
- Place a beaker containing the appropriate solvent on a magnetic stirrer within the chemical fume hood.
- Carefully add the weighed this compound to the solvent.
- Rinse the weigh boat with a small amount of the solvent and add the rinsing to the beaker to ensure a complete transfer.
- Allow the mixture to stir until the solid is fully dissolved.
4. Post-Handling:
- Securely cap the solution container and label it appropriately with the chemical name, concentration, date, and your initials.
- Clean all equipment used in the process.
- Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste container.
- Wash hands thoroughly with soap and water.[6]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[5]
-
Solid Waste:
-
Contaminated items such as weigh boats, gloves, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions and solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container.
-
Do not pour any waste containing this compound down the drain.[6]
-
-
Empty Containers:
-
Empty stock containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
References
- 1. ba.auburn.edu [ba.auburn.edu]
- 2. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
